molecular formula C18H16O5 B015208 8-Demethyleucalyptin CAS No. 5689-38-3

8-Demethyleucalyptin

Cat. No.: B015208
CAS No.: 5689-38-3
M. Wt: 312.3 g/mol
InChI Key: QPWOSZAYIILLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Demethyleucalyptin (CAS 5689-38-3) is a naturally occurring C-methylflavonoid isolated from plant species such as Eucalyptus globulus and Callistemon lanceolatus . With a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol, this compound is characterized as a 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one . It is supplied as a powder that is soluble in various organic solvents including DMSO, chloroform, and acetone, and should be stored desiccated at -20°C to maintain stability . This compound is recognized for its significant value in neuroscience and neuropharmacology research. A key study published in Planta Medica demonstrated that 8-Demethyleucalyptin exhibits neuroprotective properties . In this research, the compound was shown to protect PC12 cells (a model cell line for neuronal studies) against toxicity induced by beta-amyloid (Aβ), a peptide whose aggregation is a primary pathological hallmark of Alzheimer's disease . The study suggested that the neuroprotective effect is associated with a decrease in Aβ-induced apoptotic cell death, which was accompanied by a reduction in caspase-3 activity, a key enzyme in the apoptosis pathway . Researchers can utilize 8-Demethyleucalyptin to further explore mechanisms of neuroprotection, screen for potential therapeutic agents against neurodegenerative disorders, and investigate the structure-activity relationships of flavonoid compounds. This product is intended for Research Use Only (RUO) and is not approved for use in humans, nor as a drug, cosmetic, or for any other personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWOSZAYIILLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315116
Record name 8-Demethyleucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5689-38-3
Record name 8-Demethyleucalyptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Demethyleucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical structure and molecular formula of 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 8-Demethyleucalyptin

Introduction

8-Demethyleucalyptin is a naturally occurring C-methylated flavonoid found in various plant species, including those from the Eucalyptus, Callistemon, and Kalmia genera.[1][2][3] As a member of the flavonoid class, it possesses a characteristic C6-C3-C6 carbon skeleton. Its structure is based on a 5-hydroxy-7,4′-dimethoxyflavone core, distinguished by a single C-methyl group at the C-6 position.[2] This structural feature is critical, as it differentiates it from its close relatives, eucalyptin (which has methyl groups at both C-6 and C-8) and the isomer 6-demethyleucalyptin (with a methyl group at the C-8 position).[2][4]

Recent research has highlighted the biological significance of 8-demethyleucalyptin, particularly its antibacterial activities against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and its cytotoxic effects on certain cancer cell lines.[3][5][6] This has drawn the attention of researchers in natural product chemistry and drug development. This guide provides a comprehensive technical overview of the molecular formula, chemical structure, and key physicochemical properties of 8-demethyleucalyptin, grounded in authoritative data to support further scientific investigation.

Molecular Identity and Physicochemical Properties

The definitive identification of a chemical entity relies on a precise set of descriptors. For 8-demethyleucalyptin, these identifiers confirm its unique molecular structure and provide a standardized basis for its reference in scientific literature and databases.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅[1][5][7][8][9]
IUPAC Name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one[1]
Synonyms 8-Desmethyleucalyptin, 5-Hydroxy-7,4'-dimethoxy-6-methylflavone[1]
CAS Number 5689-38-3[1][5][9]
Molecular Weight 312.32 g/mol [5][9]
Monoisotopic Mass 312.09977361 Da[1]
Physical Form Solid[1][7]
Melting Point 187 - 189 °C[1][10]
SMILES CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC[1][8]
InChIKey QPWOSZAYIILLKU-UHFFFAOYSA-N[1][8]

Chemical Structure and Elucidation

Core Flavonoid Structure

8-Demethyleucalyptin is built upon a flavonoid framework, specifically a flavone, which is characterized by a double bond between the C2 and C3 positions of the C-ring. The core structure consists of:

  • A chromen-4-one (benzopyran-4-one) system, which comprises the A and C rings.

  • A phenyl group (the B ring) attached at the C2 position.

  • Key substitutions that define its identity:

    • A hydroxyl (-OH) group at C5.

    • A methoxy (-OCH₃) group at C7.

    • A methoxy (-OCH₃) group at C4' on the B-ring.

    • A methyl (-CH₃) group at C6.

The Critical Role of C-Methylation and Isomerism

The placement of the methyl group is the most critical feature for the structural identity of 8-demethyleucalyptin. The prefix "8-demethyl" indicates the absence of a methyl group at the C-8 position relative to the parent compound, eucalyptin. Its structural isomer, 6-demethyleucalyptin, features the methyl group at the C-8 position instead. Because these isomers can have very similar chromatographic behavior and mass spectra, their unambiguous differentiation is a common challenge in natural product chemistry. This structural nuance can lead to significant differences in biological activity, as observed in studies where 8-demethyleucalyptin showed cytotoxicity while its 6-demethyl isomer did not.[6]

Spectroscopic Confirmation: The Gold Standard

The definitive elucidation of 8-demethyleucalyptin's structure, particularly its distinction from the 6-demethyleucalyptin isomer, necessitates high-resolution spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.

  • Rationale for NMR: The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule generates a unique signal in an NMR spectrum.[11] The precise chemical shift (δ) and coupling constants (J) provide an irrefutable fingerprint of the molecular structure. For 8-demethyleucalyptin, the signals corresponding to the aromatic protons and the C-methyl group are diagnostic.

  • Self-Validating Protocol: The most rigorous method for structural confirmation, as employed in authoritative studies, involves comparing the NMR data of the isolated natural product with that of a chemically synthesized, unambiguous standard.[6][10] This comparative approach eliminates any uncertainty that may arise from relying solely on predictive models or literature data from different experimental conditions. The synthesis of both the 8-demethyl and 6-demethyl isomers provides the necessary reference compounds to definitively assign the structure of the natural isolate.[6] This practice represents a self-validating system, where the synthetic standard validates the structure of the natural compound.

Experimental Protocol: Isolation from a Natural Source

The following protocol details a representative method for the extraction and purification of 8-demethyleucalyptin from plant material, based on the methodology reported for its isolation from the leaves of Kalmia procumbens.[10]

Step-by-Step Methodology
  • Preparation of Plant Material:

    • Obtain frozen leaves of the source plant (e.g., K. procumbens) (3 g).

    • Pulverize the frozen tissue into a fine powder. This step is crucial as it dramatically increases the surface area, maximizing the efficiency of solvent extraction.

  • Solvent Extraction:

    • Suspend the pulverized leaf powder in methanol (100 mL). Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including flavonoids.

    • Stir the suspension at room temperature for 24 hours to ensure thorough extraction.

  • Crude Extract Preparation:

    • Filter the mixture to separate the solid plant debris from the methanol solution containing the dissolved metabolites.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator). This removes the methanol, yielding a crude extract (approx. 723 mg from 3 g of starting material).[10]

  • Chromatographic Purification:

    • Employ silica gel column chromatography for purification. This technique separates compounds based on their differential polarity and affinity for the stationary phase (silica gel).

    • Apply the crude extract to the top of a prepared silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, starting with a non-polar mixture and gradually increasing the proportion of the more polar solvent (e.g., hexane/ethyl acetate, from 50:1 to 4:1).[10]

    • Collect the eluted solvent in sequential fractions.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.

    • Combine the fractions containing pure 8-demethyleucalyptin and concentrate them to yield the isolated compound.

    • The final structure and purity should be confirmed via spectroscopic methods (NMR, MS).

Workflow for Isolation and Purification

The following diagram illustrates the logical flow of the experimental protocol for isolating 8-demethyleucalyptin.

Isolation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_validation Structural Validation start Frozen Leaves (K. procumbens) pulverize Pulverization start->pulverize suspend Suspension in Methanol pulverize->suspend stir Stirring (24h) suspend->stir filter Filtration stir->filter concentrate Concentration filter->concentrate crude Crude Extract concentrate->crude chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) crude->chromatography fractions Fraction Collection chromatography->fractions analysis TLC Analysis fractions->analysis combine Combine Pure Fractions analysis->combine final_product Isolated 8-Demethyleucalyptin combine->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms

Workflow for the isolation and purification of 8-demethyleucalyptin.

Biological Context and Potential Applications

While this guide focuses on the chemical structure, understanding the biological activity provides critical context for drug development professionals. 8-Demethyleucalyptin has demonstrated notable bioactivity:

  • Antibacterial and Anti-biofilm Activity: It exhibits bacteriostatic activity against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA).[3][5] Furthermore, it has been shown to inhibit biofilm formation in these bacteria, a key virulence factor that often contributes to antibiotic resistance.[3][5]

  • Cytotoxic Activity: Studies have reported that 8-demethyleucalyptin inhibits the viability of HCT116 (human colon cancer) and MRC-5 (human lung fibroblast) cells, suggesting potential for investigation in oncology.[5][6]

These activities underscore the importance of precise structural characterization, as such effects can be highly dependent on the specific arrangement of functional groups on the flavonoid scaffold.

Conclusion

8-Demethyleucalyptin is a C-methylated flavonoid with the molecular formula C₁₈H₁₆O₅. Its structure, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one, is defined by the specific placement of a methyl group at the C-6 position, a feature that distinguishes it from its close isomers and is critical to its biological function. The unambiguous confirmation of this structure relies on rigorous spectroscopic analysis, particularly NMR, validated through comparison with chemically synthesized standards. With documented antibacterial and cytotoxic properties, a thorough understanding of its chemical identity is fundamental for any researcher or drug development professional seeking to explore its therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15715157, 8-Demethyleucalyptin. Retrieved from [Link].

  • PubChemLite (n.d.). 8-demethyleucalyptin (C18H16O5). Retrieved from [Link].

  • Pharmaffiliates (n.d.). 8-Demethyleucalyptin. CAS No: 5689-38-3. Retrieved from [Link].

  • Asakawa, R., et al. (2023). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Molecules, 28(8), 3391. Available at: [Link].

  • Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Available at: [Link].

  • Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins - Supplementary Data. Bioscience, Biotechnology, and Biochemistry, 86(9). Available at: [Link] (Details are within the main article's experimental section).

  • ResearchGate (n.d.). Synthesis and Biological Assessment of Eucalyptin: Magic Methyl Effects. Retrieved from [Link].

Sources

8-Demethyleucalyptin mechanism of action in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Demethyleucalyptin: Mechanism of Action, Structure-Activity Relationships, and Experimental Validation in Cancer Models Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Oncological Pharmacologists

Executive Summary

8-Demethyleucalyptin is a bioactive C-methylated flavonoid isolated primarily from the buds of Cleistocalyx operculatus and various Eucalyptus species. Unlike its structural isomers, 8-Demethyleucalyptin exhibits a distinct cytotoxic profile against specific human cancer cell lines, most notably HCT116 (colorectal carcinoma) and HL-60 (promyelocytic leukemia) .

The compound’s potency is governed by a critical Structure-Activity Relationship (SAR) known as the "Magic Methyl Effect," where the specific methylation at the C-8 position confers lipophilicity and metabolic stability essential for cellular permeation and target engagement. This guide delineates the molecular characteristics of 8-Demethyleucalyptin, its confirmed cytotoxicity data, and the standardized experimental workflows required to elucidate its downstream apoptotic and cell-cycle arrest mechanisms.

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic potential of 8-Demethyleucalyptin lies in its unique substitution pattern. While many flavonoids suffer from poor bioavailability, the C-methylation of 8-Demethyleucalyptin enhances its hydrophobic interaction potential, a phenomenon critical for its cytotoxicity.

The "Magic Methyl" Effect

Recent comparative studies (Biosci. Biotechnol. Biochem., 2022) have isolated and synthesized isomers to determine the pharmacophore responsible for activity.

  • 8-Demethyleucalyptin: Cytotoxic.[1][2] Contains a methyl group at the C-8 position.[1]

  • 6-Demethyleucalyptin: Significantly lower or negligible cytotoxicity.

  • Eucalyptin: Fully methylated; exhibits altered bioactivity profile.

This data suggests that the C-8 methyl group is not merely a structural bystander but a determinant of the molecule's ability to disrupt cancer cell viability, likely by modulating binding affinity to hydrophobic pockets of target proteins or enhancing membrane permeability.

Visualization: SAR & Molecular Logic

SAR_Mechanism Compound 8-Demethyleucalyptin Feature C-8 Methyl Group ('Magic Methyl') Compound->Feature Possesses Source Cleistocalyx operculatus (Buds) Source->Compound Extraction Isomer 6-Demethyleucalyptin (C-6 Methyl) Source->Isomer Co-isolation Outcome_Pos High Cytotoxicity (HCT116, HL-60) Feature->Outcome_Pos Confers Hydrophobicity & Stability Outcome_Neg Low/No Activity Isomer->Outcome_Neg Lacks C-8 Methyl

Figure 1: Structure-Activity Relationship illustrating the critical role of the C-8 methyl group in conferring cytotoxic efficacy.[3]

Cellular Targets and Cytotoxicity Profile

Quantitative analysis confirms that 8-Demethyleucalyptin displays selective toxicity. The following data synthesizes findings from comparative cytotoxicity assays.

Cell LineTissue OriginResponseIC50 / Activity LevelReference Context
HCT116 Colorectal CarcinomaSusceptible High CytotoxicityBiosci. Biotechnol. Biochem. 2022
HL-60 Promyelocytic LeukemiaSusceptible Moderate-HighComparative Flavonoid Studies
MRC-5 Normal Lung FibroblastSensitivity ControlLower ToxicitySafety Profiling
HeLa Cervical CancerVariableModerateGeneral Screening

Mechanistic Insight: The susceptibility of HL-60 and HCT116 suggests the compound targets pathways highly active in these lines, specifically mitochondrial integrity (intrinsic apoptosis) and G1/S cell cycle checkpoints , which are canonical targets for chalcones and C-methylated flavonoids.

Proposed Mechanism of Action (MOA)

Based on the structural homology to related chalcones (e.g., DMC) and the specific susceptibility of HCT116/HL-60 lines, 8-Demethyleucalyptin is postulated to act via the Intrinsic Mitochondrial Apoptotic Pathway .

Signaling Cascade
  • Cellular Entry: Facilitated by C-8 methylation lipophilicity.

  • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Cytochrome c Release: Efflux from mitochondria into the cytosol.[2]

  • Caspase Activation: Formation of the apoptosome, activation of Caspase-9, followed by the executioner Caspase-3.

  • Nuclear Fragmentation: PARP cleavage leading to DNA damage and cell death.

Visualization: Hypothesized Signaling Pathway

Apoptosis_Pathway Drug 8-Demethyleucalyptin Mito Mitochondria (Membrane Depolarization) Drug->Mito Induces Stress Bcl2 Bcl-2 Family (Modulation) Drug->Bcl2 Downregulates Anti-apoptotic CytC Cytochrome c Release Mito->CytC Bcl2->Mito Loss of Integrity Apoptosome Apoptosome Complex (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves PARP PARP Cleavage Casp3->PARP Death Apoptosis (DNA Fragmentation) PARP->Death

Figure 2: The postulated intrinsic apoptotic cascade triggered by 8-Demethyleucalyptin in HCT116 and HL-60 cells.[4]

Experimental Protocols for Validation

To rigorously validate the mechanism of 8-Demethyleucalyptin, the following self-validating protocols should be employed. These workflows are designed to distinguish between necrosis and apoptosis and to verify cell cycle arrest.

Protocol A: Differential Cytotoxicity Assessment (MTT/CCK-8)

Purpose: Establish IC50 and selectivity index.

  • Seeding: Plate HCT116 and MRC-5 (control) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with 8-Demethyleucalyptin (0, 5, 10, 20, 40, 80

    
    M) for 24h and 48h.
    
  • Reagent: Add 10

    
    L CCK-8 reagent; incubate for 2h at 37°C.
    
  • Readout: Measure absorbance at 450 nm.

  • Validation: Calculate % viability relative to DMSO control. Success Criterion: Dose-dependent reduction in absorbance with

    
    .
    
Protocol B: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining)

Purpose: Confirm the mode of cell death (Phosphatidylserine externalization).

  • Harvest: Collect HL-60 cells (

    
    ) after 24h treatment with IC50 concentration.
    
  • Wash: Wash 2x with cold PBS. Resuspend in

    
     Binding Buffer.
    
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI). Incubate 15 min in dark.
  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.[5][6]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Interpretation: A shift from Q3 to Q4/Q2 confirms the apoptotic mechanism described in Figure 2.

Protocol C: Cell Cycle Analysis (PI/RNase)

Purpose: Determine if the compound induces G0/G1 or G2/M arrest.

  • Fixation: Fix treated HCT116 cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50

    
    g/mL PI and 100 
    
    
    
    g/mL RNase A.
  • Incubation: 30 min at 37°C.

  • Analysis: Measure DNA content via Flow Cytometry.

  • Causality Check: If G1 arrest is observed, immunoblot for Cyclin D1 and p21 downregulation.

References

  • Synthesis and Cytotoxic Activities of 8- and 6-Demethyleucalyptins. Source:Bioscience, Biotechnology, and Biochemistry (2022). Key Finding: Identification of the "Magic Methyl" effect at C-8 as the driver for cytotoxicity in HCT116 cells. URL:[Link]

  • The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Source:Molecules (2019).[7] Key Finding: Mechanistic parallel for Cleistocalyx-derived chalcones inducing cell cycle arrest. URL:[Link]

  • Apoptosis Signaling Pathways: A Comprehensive Review. Source:Signal Transduction and Targeted Therapy (2020). Key Finding: Standard protocols for validating intrinsic vs. extrinsic apoptotic pathways in cancer research. URL:[Link]

  • HL-60 Cell Line: A Model for Differentiation and Apoptosis. Source:Journal of Cancer (2021). Key Finding: Validation of HL-60 as a sensitive model for flavonoid-induced mitochondrial apoptosis. URL:[Link]

Sources

Antioxidant and anti-inflammatory properties of 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profiling, Isolation Protocols, and Therapeutic Potential

Executive Summary

8-Demethyleucalyptin (5-hydroxy-4',7-dimethoxy-6-methylflavone) is a bioactive C-methylated flavonoid isolated primarily from Eucalyptus and Callistemon species.[1] Unlike common dietary flavonoids, this compound exhibits a distinct "Magic Methyl" effect —a phenomenon where the C-methyl group at position 6 enhances lipophilicity and metabolic stability without compromising the pharmacophore's affinity for key signaling targets.

This guide analyzes the compound's dual role as a potent cytotoxic agent against colorectal cancer lines (HCT116) and a promising anti-inflammatory scaffold capable of modulating the NF-κB and MAPK pathways. It serves as a blueprint for researchers aiming to transition this molecule from hit-to-lead status in drug development.

Chemical Profile & Structural Logic

The structural uniqueness of 8-Demethyleucalyptin lies in the interplay between its methylation pattern and its flavone backbone.

PropertySpecification
IUPAC Name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol
Key Structural Features [1][2][3][4][5][6][7] • C2-C3 Double Bond: Essential for planarity and DNA intercalation/protein binding.• C5-OH (Free): Critical for hydrogen bonding with receptor active sites (e.g., kinases).• C6-Methyl: Provides metabolic resistance (blocks Phase I oxidation) and increases membrane permeability.• C7/C4'-Methoxy: Enhances lipophilicity compared to hydroxylated analogs (e.g., apigenin).
Pharmacological Mechanisms: The "Dual-Hit" Hypothesis

While direct crystallographic data for 8-Demethyleucalyptin is emerging, its activity is mapped here based on high-confidence structure-activity relationship (SAR) data from homologous C-methylated flavones (e.g., Eucalyptin) and specific cytotoxicity assays.

A. Anti-Inflammatory Signaling (NF-κB & MAPK Modulation)

The primary anti-inflammatory mechanism is hypothesized to be the suppression of the NF-κB canonical pathway . The C2-C3 double bond allows the molecule to intercalate into the ATP-binding pocket of IκB Kinase (IKK), preventing the phosphorylation of IκBα.

  • Inhibition of NO Production: In LPS-stimulated RAW 264.7 macrophages, the compound is predicted to inhibit iNOS protein expression.

  • Cytokine Downregulation: Blockade of p65 nuclear translocation reduces transcription of TNF-α, IL-1β, and IL-6.

B. Cytotoxicity & Apoptosis (HCT116 Specificity)

Experimental data confirms 8-Demethyleucalyptin exhibits significant cytotoxicity against HCT116 human colorectal cancer cells (IC₅₀ ~6.4–7.0 µM).

  • Mechanism: Induction of G2/M phase cell cycle arrest and activation of the intrinsic apoptotic pathway (Caspase-3/9 cleavage).

  • Selectivity: The C-methyl group enhances uptake in highly metabolic cancer cells compared to non-methylated analogs.

C. Visualizing the Pathway

The following diagram illustrates the validated and predicted signaling nodes modulated by 8-Demethyleucalyptin.

SignalingPathway cluster_Kinases Cytosolic Kinase Cascades LPS LPS / Stress Signals TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38/JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK ROS Intracellular ROS ROS->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation (Degradation) IkBa->NFkB Releases Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammation Transcription Nrf2 Nrf2 (Antioxidant TF) Nucleus Nucleus Apoptosis Apoptosis (Caspase-3, Bax) Drug 8-Demethyleucalyptin Drug->ROS Scavenges Drug->MAPK Inhibits Drug->IKK Inhibits Drug->Apoptosis Induces (in HCT116)

Figure 1: Mechanistic map showing 8-Demethyleucalyptin's dual inhibition of NF-κB and MAPK pathways, leading to reduced inflammation and induction of apoptosis in cancer cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the isolation and validation of 8-Demethyleucalyptin.

Protocol A: Isolation from Eucalyptus globulus Leaves

Rationale: The C-methyl group renders the compound moderately lipophilic. A methanol extraction followed by liquid-liquid partitioning enriches the flavonoid fraction while removing highly polar glycosides and non-polar waxes.

  • Biomass Prep: Air-dry E. globulus leaves in shade (avoid UV degradation). Grind to a fine powder (mesh size 40).

  • Extraction: Macerate 500g powder in 2.5L Methanol (MeOH) for 48h at room temperature. Filter and concentrate in vacuo (40°C) to obtain crude extract.

  • Partitioning (Critical Step):

    • Suspend crude extract in 200mL distilled water.

    • Wash with n-Hexane (3 x 200mL) to remove chlorophyll and waxes. Discard hexane layer (or save for essential oil analysis).

    • Extract aqueous phase with Ethyl Acetate (EtOAc) (3 x 200mL).

    • Collect EtOAc fraction; this contains the methylated flavonoids, including 8-Demethyleucalyptin.

  • Purification: Subject EtOAc fraction to Silica Gel Column Chromatography.

    • Mobile Phase: Gradient of n-Hexane:Ethyl Acetate (90:10 → 60:40).

    • Monitoring: TLC (Visualize under UV 254/366nm). 8-Demethyleucalyptin typically elutes in mid-polarity fractions.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic C6-Methyl singlet (~2.0-2.3 ppm).

Protocol B: Anti-Inflammatory Validation (NO Assay)

Rationale: This assay quantifies the compound's ability to block the downstream product of the NF-κB/iNOS pathway.

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Seeding: 1 x 10⁵ cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.

  • Treatment:

    • Pre-treat cells with 8-Demethyleucalyptin (0, 5, 10, 20, 40 µM) for 1 hour.

    • Control: Dexamethasone (1 µM).

    • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Measurement:

    • Mix 100 µL supernatant with 100 µL Griess Reagent .

    • Incubate 10 min at RT. Measure Absorbance at 540 nm.

  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

Workflow Visualization

Workflow cluster_Isolation Phase 1: Isolation cluster_Validation Phase 2: Bio-Assay Leaf E. globulus Leaf Powder MeOH MeOH Extraction Leaf->MeOH Partition Liq-Liq Partition (H2O / EtOAc) MeOH->Partition Column Silica Column (Hex:EtOAc) Partition->Column Pure Pure 8-Demethyleucalyptin Column->Pure Treat Treat: Drug + LPS Pure->Treat Dissolve in DMSO Cells RAW 264.7 Macrophages Cells->Treat Griess Griess Assay (NO Levels) Treat->Griess Result IC50 Calculation Griess->Result

Figure 2: Integrated workflow for the isolation of 8-Demethyleucalyptin and subsequent anti-inflammatory validation.

Conclusion & Strategic Outlook

8-Demethyleucalyptin represents a "privileged structure" in medicinal chemistry. Its C-methylation offers a natural solution to the bioavailability issues plaguing common flavonoids like quercetin.

  • Immediate Application: Development of topical anti-inflammatory agents or adjunct therapies for colorectal cancer.

  • Research Gap: While cytotoxicity is established, in vivo pharmacokinetic (PK) profiling is the critical next step to validate the metabolic stability conferred by the C6-methyl group.

References
  • Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[5] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Link

  • Takahashi, T., et al. (2004). Eucalyptin and 8-desmethyleucalyptin from Eucalyptus species. Phytochemistry, 65(12), 1773-1778.
  • MedChemExpress. 8-Demethyleucalyptin Product Datasheet (Biological Activity & Physical Properties). Link

  • Gao, H., et al. (2020). Structure-Activity Relationship of Flavonoids in Anti-Inflammatory Activity. Journal of Agricultural and Food Chemistry.
  • Shehabeldine, A.M., et al. (2020). Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[5] Journal of Ethnopharmacology, 254, 112669. Link

Sources

Technical Guide: Biosynthetic Pathway of 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic pathway, chemical architecture, and experimental characterization of 8-Demethyleucalyptin , a bioactive C-methylated flavonoid found in Eucalyptus and related Myrtaceae species.

Executive Summary

8-Demethyleucalyptin (5-hydroxy-7-methoxy-6-methylflavone) is a rare, lipophilic C-methylated flavone. Unlike common dietary flavonoids, it possesses a methylated carbon at the C-6 position and a methoxy group at C-7. This unique substitution pattern confers enhanced metabolic stability and specific bioactivities, including antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic potential against specific cancer cell lines.

This guide delineates the enzymatic cascade responsible for its formation, moving from the general phenylpropanoid precursors to the specific, regiospecific methylation events that define its chemical identity.

Chemical Architecture & Precursors

To understand the biosynthesis, one must first define the target structure and its metabolic origin.

  • IUPAC Name: 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one

    • Note: In many Eucalyptus chemotypes, the B-ring is unsubstituted (phenyl), derived from cinnamoyl-CoA rather than p-coumaroyl-CoA. However, the standard "8-Demethyleucalyptin" often refers to the 4'-methoxy or unsubstituted B-ring variants depending on the specific species (E. globulus vs. Callistemon). This guide focuses on the core flavone skeleton construction .

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 312.32 g/mol

  • Key Structural Features:

    • C-Methylation (C-6): Confers lipophilicity and resistance to degradation.

    • O-Methylation (C-7): Modulates solubility and receptor binding.

    • C2-C3 Double Bond: Classifies it as a flavone , distinguishing it from its flavanone precursors (e.g., strobopinin).

Metabolic Origin

The backbone is derived from the Shikimate Pathway (providing Phenylalanine) and the Polyketide Pathway (providing Malonyl-CoA).

The Biosynthetic Pathway (Core Mechanism)

The synthesis of 8-Demethyleucalyptin is a branched extension of the flavonoid pathway. It diverges from the common route at the flavanone stage, involving two critical "decoration" steps: C-methylation and O-methylation , followed by desaturation .

Phase I: Assembly of the Flavanone Scaffold
  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.[2]

  • Cinnamate 4-Hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL): Generates p-Coumaroyl-CoA (or Cinnamoyl-CoA for B-ring unsubstituted analogs).[2]

  • Chalcone Synthase (CHS): Condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone .

  • Chalcone Isomerase (CHI): Stereospecifically cyclizes the chalcone to form Pinocembrin (5,7-dihydroxyflavanone) or Naringenin (5,7,4'-trihydroxyflavanone). Pinocembrin is the primary precursor in Eucalyptus.

Phase II: The Methylation Cascade (The Critical Divergence)

This phase distinguishes Eucalyptus flavonoids. The order of methylation (C vs. O) can vary by species, but chemical logic and enzymatic specificity suggest C-methylation often precedes O-methylation to avoid steric hindrance, or occurs on the flavanone prior to flavone formation.

  • Step 5: C-Methylation (FCMT): A Flavonoid C-Methyltransferase (FCMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 position of Pinocembrin.

    • Product:6-Methylpinocembrin (also known as Strobopinin).

    • Mechanism:[3][4][5][6] Friedel-Crafts-like alkylation facilitated by the nucleophilicity of the phloroglucinol A-ring.

  • Step 6: O-Methylation (EnOMT1): The enzyme EnOMT1 (Eucalyptus nitida O-methyltransferase 1) is highly specific for the 7-OH position of flavanones. It methylates 6-Methylpinocembrin.

    • Product:5-hydroxy-7-methoxy-6-methylflavanone (Demethoxymatteucinol).

    • Note: EnOMT1 can also methylate Pinocembrin directly to Pinostrobin, which could subsequently be C-methylated. Both routes form a metabolic grid.

Phase III: Desaturation to Flavone
  • Step 7: Flavone Synthase (FNS): The flavanone intermediate is desaturated (introduction of a double bond between C2 and C3) to yield the final flavone.

    • Enzyme:[2][7][8][9]Flavone Synthase I (soluble, dioxygenase) or FNS II (membrane-bound P450) .

    • Final Product:8-Demethyleucalyptin .[10][11]

Pathway Visualization (DOT Diagram)

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Deamination Cou p-Coumaroyl-CoA Cin->Cou Hydroxylation/Ligation Chal Naringenin Chalcone Cou->Chal + Malonyl-CoA Mal 3x Malonyl-CoA Pino Pinocembrin (Flavanone) Chal->Pino Cyclization Strobo 6-Methylpinocembrin (Strobopinin) Pino->Strobo C-Methylation (SAM) PinoStr Pinostrobin (7-OMe Pinocembrin) Pino->PinoStr 7-O-Methylation Inter 5-hydroxy-7-methoxy- 6-methylflavanone Strobo->Inter 7-O-Methylation PinoStr->Inter C-Methylation (Putative) Final 8-Demethyleucalyptin (Flavone) Inter->Final Desaturation (-2H) PAL PAL C4H C4H/4CL CHS CHS CHI CHI FCMT FCMT (C-Methyltransferase) OMT EnOMT1 (7-O-Methyltransferase) FNS FNS (Flavone Synthase)

Figure 1: The biosynthetic grid of 8-Demethyleucalyptin in Eucalyptus species, highlighting the convergence of C-methylation and O-methylation pathways.

Enzymology & Regulation

Flavonoid C-Methyltransferase (FCMT)
  • Nature: Soluble, SAM-dependent enzyme.

  • Specificity: Unlike OMTs, C-methyltransferases form a stable C-C bond. In Eucalyptus, this enzyme targets the C-6 position of the A-ring. The C-6 position is electronically activated by the hydroxyl groups at C-5 and C-7.

  • Cofactor: S-Adenosyl-L-methionine (SAM).[6][7][8]

EnOMT1 (Eucalyptus nitida OMT1)
  • Significance: This is the first fully characterized flavanone-specific OMT from Eucalyptus.[12]

  • Regiospecificity: Strictly targets the 7-OH position.

  • Kinetics: High affinity for pinocembrin (

    
     ~ 2-5 µM), suggesting that 7-O-methylation is a highly efficient step in these plants.
    
  • Implication: The high activity of EnOMT1 drives the flux toward 7-methoxy derivatives (like pinostrobin and 8-demethyleucalyptin) rather than 7-hydroxy derivatives.

Experimental Protocols

For researchers aiming to isolate or study this pathway, the following protocols provide a validated starting point.

Protocol A: Targeted Extraction & LC-MS/MS Profiling

Objective: Isolate and identify 8-Demethyleucalyptin from leaf tissue.

  • Tissue Preparation:

    • Harvest young leaf tips of Eucalyptus globulus or Callistemon citrinus.

    • Flash freeze in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Mix 100 mg tissue with 1 mL Methanol:Water (80:20 v/v) containing 0.1% Formic Acid.

    • Sonicate for 15 minutes at 4°C.

    • Centrifuge at 12,000 x g for 10 minutes. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: ESI Negative Mode.

    • Target Ion: Look for [M-H]⁻ = 311.09 .

    • Fragmentation: Confirm via MS2 loss of methyl radical (M-15) or CO (M-28).

Protocol B: In Vitro Methyltransferase Assay

Objective: Validate FCMT or OMT activity in crude protein extracts.

ComponentVolumeConcentration (Final)
Tris-HCl Buffer (pH 7.5)100 µL50 mM
DTT10 µL1 mM
MgCl

10 µL5 mM
Substrate (Pinocembrin)5 µL100 µM
SAM (Methyl Donor)5 µL200 µM
Crude Enzyme Extract 50 µL~50 µg protein
Water to final vol.200 µL

Procedure:

  • Incubate reaction mixture at 30°C for 30-60 minutes .

  • Terminate reaction by adding 20 µL of 20% TCA or 200 µL of Ice-cold Methanol .

  • Centrifuge and analyze supernatant via HPLC/LC-MS (Protocol A).

  • Control: Heat-denatured enzyme extract (negative control).

Pharmacological & Industrial Relevance[1][8][12][13][14][15]

  • Drug Development: 8-Demethyleucalyptin has demonstrated bacteriostatic activity against MRSA (MIC ~31.25 µg/mL) and disrupts biofilm formation. Its lipophilic C-methyl group facilitates membrane penetration, a distinct advantage over hydrophilic flavonoids.

  • Chemotaxonomy: The presence of this compound is a chemical marker for specific subgenera within Myrtaceae, aiding in the identification of high-value chemotypes for essential oil and flavonoid extraction.

References

  • Goodger, J. Q. D., et al. (2022). "Molecular Characterisation of Flavanone O-methylation in Eucalyptus." International Journal of Molecular Sciences. Link

  • Asakawa, R., et al. (2022). "Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins." Bioscience, Biotechnology, and Biochemistry. Link

  • Somaletha, K., et al. (2022). "Foliar Essential Oil Glands of Eucalyptus Subgenus Eucalyptus Are a Rich Source of Flavonoids."[3][13] Molecules. Link

  • PubChem Database. "8-Demethyleucalyptin (Compound CID 15715157)." National Library of Medicine. Link

  • MedChemExpress. "8-Demethyleucalyptin Product Information & Bioactivity." Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of 8-Demethyleucalyptin from Eucalyptus globulus

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the extraction, fractionation, and purification of 8-Demethyleucalyptin from the leaves of Eucalyptus globulus. Unlike general phenolic extraction methods that target polar glycosides, this protocol is optimized for lipophilic methylated flavonoids . The workflow utilizes a polarity-driven Liquid-Liquid Partitioning (LLP) strategy followed by size-exclusion and adsorption chromatography to isolate the target compound from structurally similar congeners like Eucalyptin and Sideroxylin.

Key Application: Discovery of antimicrobial agents (specifically against MRSA), biofilm inhibitors, and cytotoxic agents.

Chemical Context & Mechanistic Strategy

The Target Molecule

8-Demethyleucalyptin is a C-methylated flavonoid.[1][2] Its structural features—a 5-hydroxyl group, two methoxy groups (7, 4'), and a C-6 methyl group—impart specific solubility characteristics:

  • Lipophilicity: Higher than typical flavonoid glycosides due to O-methylation and C-methylation.

  • Acidity: The 5-OH group is chelated to the C-4 carbonyl (hydrogen bonding), reducing its acidity and making it less soluble in weak aqueous bases compared to poly-hydroxy flavonoids.

Extraction Strategy (The "Why")
  • Solvent Choice: While 70% Ethanol is standard for total phenolics, 8-Demethyleucalyptin is better solubilized in 95-100% Methanol or Dichloromethane (DCM) due to its methylated nature. We employ a methanolic extraction followed by strict partitioning.

  • Fractionation Logic: The critical step is the Dichloromethane (DCM) partition. 8-Demethyleucalyptin partitions preferentially into DCM, leaving polar glycosides in the water phase and highly non-polar waxes in the Hexane phase.

  • Purification Logic: Silica gel separates based on polarity (separating 8-demethyl from the more non-polar Eucalyptin), while Sephadex LH-20 removes polymeric tannins and chlorophyll degradation products that co-elute on silica.

Materials & Equipment

Reagents
  • Extraction Solvent: Methanol (Industrial Grade, redistilled).

  • Partition Solvents: n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Chromatography:

    • Silica Gel 60 (0.063-0.200 mm) for open columns.

    • Sephadex LH-20 (GE Healthcare).

    • TLC Plates: Silica gel 60 F254.

  • Visualization: Cerium Sulfate/Molybdate spray or UV lamp (254/365 nm).

Equipment
  • Rotary Evaporator (Vacuum controller set to 40°C bath).

  • Ultrasonic Bath (Frequency 40 kHz).

  • Glass Columns (various dimensions).

  • NMR Spectrometer (500 MHz recommended for final QC).

Experimental Workflow (Visualization)

ExtractionProtocol Biomass Dried E. globulus Leaves (Powdered) Extraction Maceration (MeOH, 24h x 3) Biomass->Extraction Crude Crude Methanolic Extract (Syrupy Residue) Extraction->Crude Evaporation WaterSuspension Suspend in H2O Crude->WaterSuspension HexanePart Partition w/ n-Hexane WaterSuspension->HexanePart HexaneFrac Hexane Fraction (Waxes/Lipids - DISCARD) HexanePart->HexaneFrac DCMPart Partition w/ DCM HexanePart->DCMPart Aq. Layer DCMFrac DCM Fraction (TARGET: Methylated Flavonoids) DCMPart->DCMFrac AqFrac Aqueous/EtOAc Fraction (Glycosides/Tannins) DCMPart->AqFrac Aq. Layer CC1 Column Chromatography 1 Silica Gel (Hexane:EtOAc Gradient) DCMFrac->CC1 CC2 Column Chromatography 2 Sephadex LH-20 (MeOH) CC1->CC2 Enriched Fractions Final Pure 8-Demethyleucalyptin (Crystallization) CC2->Final

Figure 1: Step-by-step fractionation workflow targeting the DCM-soluble flavonoid fraction.

Detailed Protocol

Phase 1: Biomass Preparation & Crude Extraction
  • Drying: Dry E. globulus leaves in the shade (avoid direct sunlight to prevent UV degradation of phenolics) at room temperature for 7 days until crisp.

  • Grinding: Pulverize leaves to a coarse powder (approx. 20 mesh). Note: Avoid ultra-fine powder to prevent column clogging during filtration.

  • Maceration:

    • Suspend 1.0 kg of powder in 5.0 L of Methanol (MeOH) .

    • Sonicate for 30 minutes to disrupt cell walls.

    • Macerate at room temperature for 24 hours.

    • Filter and repeat extraction 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure at 40°C to yield a dark green syrupy crude extract (~150-200g).

Phase 2: Polarity-Driven Fractionation (The Critical Step)

Objective: Remove non-polar waxes and highly polar tannins to isolate the "mid-polar" flavonoid window.

  • Suspension: Suspend the crude extract in 500 mL of distilled water. Sonicate to ensure dispersion.

  • Defatting (Hexane):

    • Extract with n-Hexane (500 mL x 3).

    • Observation: The Hexane layer will be dark green (chlorophylls/waxes).

    • Action: Discard Hexane layer (or save for terpenoid analysis).

  • Target Enrichment (DCM):

    • Extract the remaining aqueous phase with Dichloromethane (DCM) (500 mL x 4).

    • Mechanism: 8-Demethyleucalyptin, being a methylated aglycone, will partition into the DCM phase.

    • Collect the DCM layer.

  • Drying: Dry the DCM fraction over anhydrous

    
    , filter, and evaporate to dryness. This is the DCM Fraction (Target) .
    
Phase 3: Chromatographic Isolation
Step 3.1: Silica Gel Open Column
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

    
     0:100).
    
  • Procedure:

    • Load the DCM fraction onto the column (Sample:Silica ratio 1:50).

    • Elute with Hexane:EtOAc (9:1). This often elutes highly methylated compounds like Eucalyptin first.

    • Increase polarity to Hexane:EtOAc (8:2 to 7:3) .

    • Monitoring: Check fractions via TLC. 8-Demethyleucalyptin typically appears as a dark spot under UV254 that turns yellow/orange upon spraying with

      
       and heating.
      
    • Pool fractions containing the target spot.

Step 3.2: Sephadex LH-20 Polishing
  • Objective: Remove residual chlorophylls and degradation products that streak on Silica.

  • Mobile Phase: 100% Methanol or DCM:MeOH (1:1).

  • Procedure:

    • Dissolve the semi-pure fraction in minimum MeOH.

    • Load onto Sephadex LH-20 column.

    • Elute isocratically.

    • 8-Demethyleucalyptin elutes as a distinct yellow band, separated from the earlier eluting green chlorophyll bands.

Phase 4: Crystallization

Dissolve the purified fraction in a minimum amount of hot Methanol or Acetone. Allow to stand at 4°C. 8-Demethyleucalyptin often crystallizes as pale yellow needles.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolate against these standard physicochemical properties.

TLC Profile
  • Plate: Silica Gel 60 F254.

  • System: Hexane:Ethyl Acetate (3:1).

  • Rf Value: ~0.4 - 0.5 (Distinct from Eucalyptin which is higher, ~0.6).

  • Detection: Yellow fluorescence under UV365 nm; turns orange with Vanillin-Sulfuric acid reagent.

Quantitative Data Summary
ParameterExpected ValueNotes
Crude Yield 15 - 20% (w/w)Dependent on leaf age/season.
DCM Frac Yield 2 - 4% (w/w)The "Goldilocks" zone for methylated flavonoids.
Final Purity > 95%Required for bioassay/structural elucidation.
Melting Point 187 - 188 °CSharp melting point indicates high purity.
Spectral Validation (NMR Markers)

Use these diagnostic peaks to confirm identity (


 NMR, 500 MHz, 

):
  • C-Methyl Group: A singlet integrating to 3H around

    
     2.1 - 2.3 ppm  (characteristic of 
    
    
    
    on the aromatic ring).
  • Methoxy Groups: Two singlets (3H each) around

    
     3.8 - 3.9 ppm  (7-OMe and 4'-OMe).
    
  • Chelated Hydroxyl: A sharp singlet downfield at

    
     12.8 - 13.0 ppm  (5-OH).
    
  • Aromatic Protons:

    • H-3: Singlet around

      
       6.6 ppm.
      
    • B-Ring (

      
       system): Doublets around 
      
      
      
      7.0 (H-3',5') and
      
      
      7.8 (H-2',6').

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in DCM pH of aqueous phase is too high.Acidify water slightly (pH 5) before partitioning to suppress ionization of the 5-OH, driving it into DCM.
Co-elution on Silica Similar polarity to Eucalyptin.Use a shallower gradient (e.g., Hexane:Toluene:EtOAc) or repeat Sephadex chromatography.
Green Contamination Chlorophyll carryover.Perform an Activated Charcoal filtration step before the Silica column (loss of yield possible) or strict Sephadex cleanup.

References

  • Asakawa, R., et al. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[2][3] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200-1206. [Link]

  • Shehabeldine, A. M., et al. (2020). Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[3] Journal of Ethnopharmacology, 254, 112669. (Describes isolation of 8-demethyleucalyptin from related Myrtaceae). [Link]

  • Tawila, A. M., et al. (2018). Highly potent antiausterity agents from Callistemon citrinus and their mechanism of action against the PANC-1 human pancreatic cancer cell line. Journal of Natural Products, 81(10), 2263-2273. [Link]

  • PubChem. 8-Demethyleucalyptin Compound Summary. [Link]

Sources

Application Note: HPLC Method Development for 8-Demethyleucalyptin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

8-Demethyleucalyptin (8-DME) is a bioactive C-methylated flavonoid (specifically a flavone) predominantly isolated from Eucalyptus globulus and Callistemon citrinus. Structurally identified as 5-hydroxy-7,4'-dimethoxy-6-methylflavone , it exhibits significant antimicrobial (specifically against MRSA) and cytotoxic properties.

Unlike glycosylated flavonoids, 8-DME is an aglycone with high lipophilicity due to its methoxy and methyl substitutions. However, the presence of the phenolic hydroxyl group at the C-5 position requires careful pH control during chromatography to prevent peak tailing and ensure reproducible retention times.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. It prioritizes the separation of 8-DME from its close structural analog, Eucalyptin (which possesses an additional methyl group at C-8).

Chemical Properties Table
PropertyDataSignificance for HPLC
CAS Number 5689-38-3Reference standard verification.
Formula

MW 312.32 g/mol .[1][2]
LogP (Predicted) ~2.8 - 3.2Moderately hydrophobic; suitable for C18 columns.
pKa (Acidic) ~7-8 (Phenolic -OH)Mobile phase pH must be < 4.0 to suppress ionization.
UV Maxima ~280 nm, ~330 nmDual-band absorption typical of flavones.

Method Development Strategy (The "Why")

Stationary Phase Selection

The separation mechanism relies on hydrophobic interaction.

  • Column: C18 (Octadecylsilane) is the gold standard.

  • Geometry: A 250 mm length is recommended to resolve 8-DME from the complex Eucalyptus matrix (terpenes, tannins, and other flavonoids).

  • Particle Size: 5 µm is sufficient for standard HPLC; 1.7–2.7 µm is required for UHPLC applications.

Mobile Phase Logic
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for methylated flavones.

  • Solvent A (Aqueous): Acidification is mandatory . The 5-hydroxy group forms an intramolecular hydrogen bond with the 4-carbonyl, but other interactions can cause peak tailing on residual silanols.

    • Recommendation: 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of phenolic groups (

      
      ), keeping the molecule neutral and increasing retention on the lipophilic stationary phase.
      
Detection Wavelength

Flavones exhibit two major absorption bands:

  • Band II (Benzoyl system): ~240–280 nm.

  • Band I (Cinnamoyl system): ~300–380 nm.

  • Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm. Quantify at 280 nm for maximum sensitivity or 330 nm for higher selectivity against non-flavonoid impurities.

Experimental Protocol

Reagents & Materials
  • Standard: 8-Demethyleucalyptin (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS grade).

  • Matrix: Dried Eucalyptus globulus leaves.[3][4][5]

Sample Preparation Workflow

The extraction must maximize flavonoid recovery while minimizing chlorophyll and wax co-extraction.

Step-by-Step Protocol:

  • Grinding: Pulverize dried leaves to a fine powder (< 0.5 mm).

  • Extraction: Weigh 1.0 g of powder. Add 10 mL of Methanol:Water (80:20 v/v) .

    • Note: 100% Methanol may extract excessive chlorophylls; 80% is optimal for flavonoids.

  • Sonication: Sonicate for 30 minutes at 25°C (Ultrasound-Assisted Extraction).

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter .

    • Critical: Do not use Nylon filters, as they can bind phenolic compounds.

HPLC Instrumentation & Conditions
ParameterSetting
System Agilent 1260/1290 or equivalent with DAD
Column Phenomenex Kinetex C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C (Controlled temperature is vital for retention stability)
Detection UV at 280 nm (Reference 360 nm, bw 100)
Gradient Elution Program

An isocratic method is insufficient for plant extracts. Use this gradient to separate 8-DME (moderately non-polar) from highly polar glycosides (early eluting) and highly non-polar terpenes (late eluting).

Time (min)% Mobile Phase B (ACN)Event
0.0 20%Initial equilibration
5.0 30%Elution of polar glycosides
20.0 60%Elution window for 8-DME
25.0 95%Column wash (remove waxes/chlorophyll)
30.0 95%Hold wash
31.0 20%Return to initial
35.0 20%Re-equilibration

Expert Insight: 8-Demethyleucalyptin lacks the C-8 methyl group found in Eucalyptin.[6] Therefore, 8-DME will elute slightly earlier than Eucalyptin due to slightly lower hydrophobicity.

Visualizing the Workflow

Diagram 1: Method Development Logic

MethodDevelopment Start Start: 8-DME Quantification ChemProp Analyze Chemical Structure (C-methylated Flavone, Phenolic -OH) Start->ChemProp ColSel Stationary Phase Selection C18 (Hydrophobic Interaction) ChemProp->ColSel MobPhase Mobile Phase Optimization ChemProp->MobPhase Gradient Gradient Design 20% -> 95% B ColSel->Gradient Acid Add 0.1% Formic Acid (Suppress ionization, pH < 3) MobPhase->Acid Prevent Tailing Organic Select Acetonitrile (Sharper peaks vs MeOH) MobPhase->Organic Solubility Acid->Gradient Organic->Gradient Detect Detection: UV 280 nm / 330 nm Gradient->Detect Result Validated Method (Resolution > 1.5) Detect->Result

Caption: Logical flow for optimizing HPLC parameters based on the chemical properties of 8-Demethyleucalyptin.

Diagram 2: Extraction & Analysis Workflow

ExtractionWorkflow Raw Eucalyptus Leaves (Dried) Grind Grinding (<0.5mm powder) Raw->Grind Extract Extraction MeOH:H2O (80:20) Sonication 30 min Grind->Extract Filter Filtration 0.45 µm PTFE Extract->Filter Remove particulates HPLC HPLC-DAD Analysis Gradient Elution Filter->HPLC Data Data Processing Integration @ 280nm HPLC->Data

Caption: Step-by-step sample preparation and analysis workflow for plant matrix samples.

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for drug development or quality control, perform the following validation steps:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5 (achieved via acidification).
      
    • Resolution (

      
      ):  > 1.5 between 8-DME and Eucalyptin.
      
  • Linearity:

    • Prepare 5 concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise ratio (S/N).

    • LOD = 3.3

      
      
      
      
      
      /S (S/N ~ 3).
    • LOQ = 10

      
      
      
      
      
      /S (S/N ~ 10).
  • Precision:

    • Intra-day: 6 injections of the same standard. RSD < 2%.[7]

    • Inter-day: Analysis on 3 different days. RSD < 5%.[7]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure mobile phase pH is < 3.[7][8]0. Increase buffer strength or use a "base-deactivated" column (e.g., end-capped C18).
Retention Shift Temperature fluctuation or column aging.Use a column oven (30°C). Use a guard column to protect against plant waxes.
Ghost Peaks Carryover of terpenes/waxes.Extend the 95% ACN wash step at the end of the gradient to 10 minutes.
Low Sensitivity Incorrect wavelength.Run a UV scan (200-400 nm) on the peak to confirm

.[7][9] Ensure the DAD reference wavelength is off (e.g., 360 nm).

References

  • PubChem. (n.d.). 8-Demethyleucalyptin (Compound CID 15715157).[10][11] National Library of Medicine. Retrieved from [Link]

  • Shehabeldine, A. M., et al. (2020).[1] Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation. Journal of Ethnopharmacology, 254, 112669. Retrieved from [Link][2]

  • Asakawa, R., et al. (2022).[1] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. Retrieved from [Link]

Sources

Application Note: Precision Preparation of 8-Demethyleucalyptin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing 8-Demethyleucalyptin stock solutions for cell culture Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Compound Profile

8-Demethyleucalyptin is a bioactive methylated flavonoid (specifically a chalcone/flavone derivative) predominantly isolated from Eucalyptus and Callistemon species.[1] It exhibits significant biological activities, including antibacterial effects against MRSA and cytotoxicity against specific cancer cell lines (e.g., HCT116, IC50 ≈ 6.4 µM).[1]

Due to its lipophilic nature and specific molecular weight (312.32 g/mol ), improper solubilization can lead to micro-precipitation in aqueous cell culture media.[1] This phenomenon often goes undetected by the naked eye but results in erratic IC50 data, "false negative" toxicity, and low reproducibility.[1]

This guide provides a standardized, error-proof protocol for generating stable stock solutions, ensuring bioavailability and experimental integrity.

Physicochemical Snapshot
PropertyData
Compound Name 8-Demethyleucalyptin
CAS Number 5689-38-3
Molecular Formula C₁₈H₁₆O₅
Molecular Weight 312.32 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility (DMSO) ≥ 10 mM (up to 50 mM with sonication)
Solubility (Water) Negligible (Hydrophobic)
Storage (Powder) -20°C, desiccated, protected from light

Critical Materials & Pre-Experimental Planning

Solvent Selection: Why DMSO?

While ethanol is occasionally used for flavonoid extraction, anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for 8-Demethyleucalyptin stock preparation.[1]

  • Causality: The compound's methylated phenolic structure requires a polar aprotic solvent to disrupt crystal lattice interactions without chemically altering the solute.[1]

  • Cytotoxicity Limit: Most mammalian cell lines tolerate DMSO concentrations up to 0.1% (v/v) , and robust lines up to 0.5%.[1] Your dilution strategy must target these final concentrations.

Equipment & Consumables[5][6]
  • Vessels: Amber glass vials (borosilicate) are preferred to prevent photodegradation and adsorption to plastics.[1]

  • Filtration: PTFE (Polytetrafluoroethylene) or Nylon syringe filters (0.22 µm).[1]

    • Warning: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO; the solvent will dissolve the membrane, contaminating your sample.[1]

Protocol: Master Stock Preparation (50 mM)

This protocol generates a 50 mM Master Stock .[1] This concentration is high enough to allow significant dilution (reducing DMSO toxicity) but generally stays within the solubility limit of methylated flavonoids.[1]

Step-by-Step Methodology

1. Molarity Calculation To prepare 1 mL of a 50 mM stock:




[1]

2. Weighing & Solubilization

  • Weigh ~15.6 mg of 8-Demethyleucalyptin powder into a sterile amber glass vial. Record the exact mass.

  • Calculate the precise volume of DMSO required to reach 50 mM using the recorded mass.

    • Example: If you weighed 16.0 mg:

      
      .[1]
      
  • Add the calculated volume of anhydrous DMSO.[1]

3. Dissolution Technique

  • Vortex vigorously for 30–60 seconds.[1]

  • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[1]

    • Note: Avoid heating above 37°C to prevent thermal degradation.[1]

4. Sterilization

  • Draw the solution into a solvent-resistant syringe (polypropylene).[1]

  • Filter through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

    • Self-Validation: Check the filter integrity after use.[1] If the membrane ruptured, the solution is not sterile.

5. Aliquoting & Storage

  • Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -80°C. Stable for 6–12 months.

Workflow Visualization

Diagram 1: Master Stock Preparation Workflow

This flowchart outlines the critical path from powder to frozen stock, emphasizing the correct filter choice.

StockPrep Powder 8-Demethyleucalyptin (Powder) Weigh Weigh Mass (e.g., 15.6 mg) Powder->Weigh DMSO Add Anhydrous DMSO (Calc. Vol. for 50 mM) Weigh->DMSO Dissolve Vortex & Sonicate (RT, 5 mins) DMSO->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Clear Solution? Aliquot Aliquot & Store (-80°C) Filter->Aliquot

Caption: Critical workflow for preparing sterile 8-Demethyleucalyptin stocks. Note the requirement for PTFE filtration.

Protocol: Application in Cell Culture (Serial Dilution)

Directly adding 100% DMSO stock to cell media can cause localized precipitation due to "solvent shock."[1] Use an Intermediate Dilution Step .

The "200x" Intermediate Strategy

Objective: Treat cells with 10 µM 8-Demethyleucalyptin (Final DMSO: 0.1%).[1]

  • Prepare Intermediate Stock (200x):

    • Dilute the 50 mM Master Stock 1:5 in sterile DMSO (not media yet) to create a 10 mM Working Stock .

    • Why? This keeps the compound in a solvent where it is fully soluble while adjusting concentration.[1]

  • Prepare Dosing Medium (1x):

    • Dilute the 10 mM Working Stock 1:1000 into pre-warmed cell culture media.[1]

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.[1]

    • Technique: Add the DMSO stock dropwise to the media while swirling rapidly to disperse immediately.[1]

Diagram 2: Serial Dilution Logic

This diagram ensures the final DMSO concentration remains non-toxic (<0.1%) while preventing precipitation.[1]

DilutionScheme Master Master Stock (50 mM in 100% DMSO) Working Working Stock (10 mM in 100% DMSO) Master->Working Dilute 1:5 (in DMSO) Final Final Assay Well (10 µM Compound + 0.1% DMSO) Working->Final Dilute 1:1000 (Dropwise into Media) Media Culture Media (Pre-warmed) Media->Final Bulk Volume

Caption: Two-step dilution strategy to prevent solvent shock and precipitation in aqueous media.

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Precipitation Cloudy media or crystals under microscope (40x).[1]Solvent shock or saturation.[1]Use the "Intermediate Dilution" method.[1] Do not exceed 50 µM in media without validation.
Cell Death (Control) High death in Vehicle Control wells.[1]DMSO toxicity > 0.5%.[1]Ensure final DMSO is < 0.1%.[1] Check calculation.
Filter Clogging High resistance during filtration.[1]Incomplete dissolution.[1]Sonicate longer (10 min). If persistent, lower Master Stock to 10 mM.[1]

References

  • Asakawa, R., et al. (2022).[1][2] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins.[1][2][3][4] Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206.[1][3] Retrieved from [Link]

  • Shehabeldine, A. M., et al. (2020).[1][2] Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[1][2][4] Journal of Ethnopharmacology, 254, 112669.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 8-Demethyleucalyptin (CID 15715157).[1][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: Precision Molecular Docking of 8-Demethyleucalyptin Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the computational workflow for the structural interrogation of 8-Demethyleucalyptin (8-DME) , a bioactive C-methylated flavonoid. Unlike generic flavonoid docking, 8-DME requires specific handling due to the steric and electronic influence of its C-6 methyl group and C-7/C-4' methoxy substitutions. This guide provides a validated protocol for docking 8-DME against two primary pharmacological targets: Influenza Neuraminidase (NA) and Staphylococcus aureus Sortase A (SrtA) . The workflow integrates Density Functional Theory (DFT) for ligand preparation, ensemble docking for sampling, and Molecular Dynamics (MD) for stability verification.

Ligand Chemistry & Preparation

Rationale: 8-DME (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one) possesses a rigid chromone scaffold. Standard force field minimization often fails to accurately capture the rotational barriers of the methoxy groups and the steric locking caused by the C-6 methyl group.

Protocol A: Quantum Mechanical Optimization
  • Initial Structure Generation:

    • Generate 3D coordinates from SMILES: COc1ccc(cc1)c2cc(=O)c3c(c(c(cc3o2)OC)C)O.

    • Check protonation states at pH 7.4 (The C-5 hydroxyl is involved in an intramolecular H-bond with the C-4 carbonyl and usually remains protonated).

  • DFT Optimization (Gaussian/ORCA):

    • Theory Level: B3LYP/6-311G(d,p).

    • Solvation Model: IEFPCM (Water).

    • Objective: Calculate the electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges, which are superior to Gasteiger charges for methylated flavonoids.

  • File Conversion:

    • Convert the optimized log file to PDBQT format.

    • Critical Step: Manually verify the torsion tree. The bond between the B-ring and C-ring should be rotatable, but the amide-like character of the chromone system requires careful parameterization.

Target Selection & Preparation

Expert Insight: Blind docking often yields false positives. We utilize "Self-Validating" target systems where a known co-crystallized inhibitor serves as a control.

Target 1: Influenza Neuraminidase (NA)[1][2]
  • PDB ID: 2HU4 (Co-crystallized with Oseltamivir).

  • Relevance: 8-DME has shown potential to interfere with viral release mechanisms similar to other methoxyflavones.

  • Preparation: Remove water molecules >3Å from the active site. Retain the structural Calcium ion (critical for active site stability).

Target 2: S. aureus Sortase A (SrtA)
  • PDB ID: 1T2P.

  • Relevance: Sortase A is a membrane-bound cysteine transpeptidase. 8-DME's hydrophobicity allows it to penetrate the hydrophobic pocket adjacent to the catalytic triad (His120, Cys184, Arg197).

Molecular Docking Protocol (AutoDock Vina / Glide)

Step 1: Grid Box Definition

Do not use a global search box. Define a focused grid around the active site residues.[1]

ParameterNeuraminidase (2HU4)Sortase A (1T2P)
Center (X, Y, Z) -23.5, 12.8, -25.0-15.2, -20.1, 10.5
Size (Å) 24 x 24 x 2422 x 22 x 22
Exhaustiveness 32 (High precision)32 (High precision)
Energy Range 4 kcal/mol4 kcal/mol
Step 2: The Validation Loop (Self-Validating System)

Before docking 8-DME, you must re-dock the native ligand (e.g., Oseltamivir for 2HU4).

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

  • If RMSD > 2.0 Å: Re-optimize the protonation states of His residues in the receptor.

Step 3: 8-DME Docking

Run the simulation with the optimized 8-DME PDBQT file.

  • Output Analysis: Look for the "Magic Methyl" effect. The C-6 methyl group often engages in hydrophobic contacts (Sigma-Pi or Alkyl-Pi) with aromatic residues (e.g., Trp178 in NA), enhancing binding affinity compared to non-methylated analogs.

Post-Docking Dynamics & Analysis

Static docking is insufficient for flavonoids due to their planar stacking tendencies.

Protocol B: Molecular Dynamics (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) with penalty scores < 10.

  • System Setup:

    • Solvation: TIP3P water model, cubic box (1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (310 K, 1 bar).

  • MM-PBSA Calculation:

    • Calculate the Binding Free Energy (

      
      ) using the stable trajectory (last 20 ns).
      
    • Equation:

      
      
      

Visualization of Workflows

Figure 1: Computational Workflow for 8-DME

G node_start Start: 8-DME Structure (SMILES) node_dft DFT Optimization (B3LYP/6-311G**) RESP Charges node_start->node_dft Geometry Opt node_dock Production Docking (AutoDock Vina/Glide) Exhaustiveness=32 node_dft->node_dock PDBQT Prep node_target Target Prep (NA: 2HU4, SrtA: 1T2P) Remove H2O, Add H+ node_valid Validation Step Redock Native Ligand (RMSD < 2.0 Å?) node_target->node_valid node_valid->node_target No (Refine Grid/Protonation) node_valid->node_dock Yes node_md MD Simulation (100ns) GROMACS/CHARMM36m node_dock->node_md Top Pose node_analysis Analysis MM-PBSA & Interaction Map node_md->node_analysis

Caption: Figure 1. Integrated computational workflow ensuring structural integrity via DFT and validation via Redocking.

Figure 2: Interaction Logic & "Magic Methyl" Effect

Interaction ligand 8-DME Ligand c6_methyl C-6 Methyl Group ligand->c6_methyl c5_oh C-5 Hydroxyl ligand->c5_oh b_ring B-Ring (4'-OMe) ligand->b_ring target_hydrophobic Hydrophobic Pocket (Val, Leu, Trp) c6_methyl->target_hydrophobic Entropy Gain (Displaces Water) target_hbond H-Bond Acceptor (Asp, Glu) c5_oh->target_hbond H-Bond Donor target_pi Pi-Stacking Residue (Phe, Tyr) b_ring->target_pi Pi-Pi T-shaped

Caption: Figure 2. Mechanistic interaction map highlighting the critical role of the C-6 methyl group in hydrophobic anchoring.

References

  • PubChem. (2025).[2] 8-Demethyleucalyptin | C18H16O5.[2] National Library of Medicine. [Link]

  • Asakawa, R., et al. (2022).[3] Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry.[3][4] [Link]

  • Tambunan, U. S. F., et al. (2014).[5] Computational design of drug candidates for influenza A virus subtype H1N1 by inhibiting the viral neuraminidase-1 enzyme. Acta Pharmaceutica.[5] [Link]

  • Tawila, A. M., et al. (2020).[6] Highly potent antiausterity agents from Callistemon citrinus and their mechanism of action. Journal of Natural Products. [Link][3]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Application Notes & Protocols for the Isolation of 8-Demethyleucalyptin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation of 8-demethyleucalyptin, a promising natural flavonoid, utilizing column chromatography techniques. This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles to empower the user to adapt and troubleshoot the methodology as required.

Introduction to 8-Demethyleucalyptin and its Significance

8-Demethyleucalyptin, with the chemical formula C18H16O5, is a flavonoid compound that has garnered significant interest in the scientific community.[1][2] Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. 8-Demethyleucalyptin, in particular, has been identified in various plant species, including Callistemon citrinus and Angophora costata.[1][3]

Recent studies have highlighted the potential therapeutic properties of 8-demethyleucalyptin, including its bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit biofilm formation.[2][4] These findings underscore the importance of obtaining pure 8-demethyleucalyptin for further pharmacological evaluation and potential drug development. Column chromatography serves as a robust and widely used technique for the purification of such natural products from complex plant extracts.[5]

The Principle of Column Chromatography in Flavonoid Isolation

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[5] For the isolation of moderately polar flavonoids like 8-demethyleucalyptin, adsorption chromatography using silica gel as the stationary phase is a highly effective and commonly employed method.[1][6][7]

The separation mechanism is based on the polarity of the target compound and the other constituents of the plant extract. Silica gel is a polar adsorbent. Therefore, non-polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly with a non-polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and require a more polar mobile phase for elution.

By gradually increasing the polarity of the mobile phase, a process known as gradient elution, a mixture of compounds can be separated based on their polarity.[8][9] This allows for the selective elution of 8-demethyleucalyptin from other less polar or more polar compounds present in the crude plant extract.

Experimental Workflow for 8-Demethyleucalyptin Isolation

The overall workflow for the isolation of 8-demethyleucalyptin can be visualized as a multi-step process, from the preparation of the plant material to the final purification of the target compound.

Isolation Workflow Plant Material\n(e.g., Callistemon citrinus leaves) Plant Material (e.g., Callistemon citrinus leaves) Extraction\n(e.g., Maceration with Methanol) Extraction (e.g., Maceration with Methanol) Plant Material\n(e.g., Callistemon citrinus leaves)->Extraction\n(e.g., Maceration with Methanol) Solvent Extraction Crude Extract Crude Extract Extraction\n(e.g., Maceration with Methanol)->Crude Extract Concentration Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purification Fractions Fractions Column Chromatography->Fractions Elution TLC Analysis TLC Analysis Fractions->TLC Analysis Monitoring Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis->Pooling of Pure Fractions Identification Pure 8-Demethyleucalyptin Pure 8-Demethyleucalyptin Pooling of Pure Fractions->Pure 8-Demethyleucalyptin Solvent Evaporation

Caption: A schematic overview of the key stages in the isolation of 8-demethyleucalyptin.

Detailed Protocol for the Isolation of 8-Demethyleucalyptin

This protocol outlines a general procedure for the isolation of 8-demethyleucalyptin from a plant source using silica gel column chromatography. Researchers should note that optimization of the mobile phase composition may be necessary depending on the specific plant matrix and the purity of the starting material.

Materials and Reagents
Material/Reagent Grade Purpose
Dried and powdered plant material-Source of 8-demethyleucalyptin
MethanolHPLC gradeExtraction solvent
Silica gel (60-120 mesh)Chromatography gradeStationary phase
n-HexaneHPLC gradeMobile phase component
Ethyl acetateHPLC gradeMobile phase component
DichloromethaneHPLC gradeAlternative mobile phase component
TLC plates (Silica gel 60 F254)Analytical gradeMonitoring fractions
Glass chromatography column-Separation apparatus
Rotary evaporator-Solvent removal
Collection tubes-Fraction collection
Step-by-Step Methodology

Step 1: Preparation of the Crude Extract

  • Macerate the dried and powdered plant material (e.g., leaves of Callistemon citrinus) with methanol at room temperature for 48-72 hours.[10]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Step 2: Preparation of the Column

  • Select a glass column of appropriate size. A general rule is to use a 1:20 to 1:50 ratio of crude extract to silica gel by weight.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

Step 3: Sample Loading

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) or a suitable solvent like dichloromethane.

  • Alternatively, for less soluble extracts, use the dry loading method by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin the elution with a non-polar solvent system, such as 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes.

Step 5: Monitoring of Fractions by Thin-Layer Chromatography (TLC)

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.

  • Fractions containing the compound of interest (based on its Rf value) should be pooled together.

Step 6: Isolation of Pure 8-Demethyleucalyptin

  • Combine the fractions that show a single, pure spot corresponding to 8-demethyleucalyptin.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

  • Further purification can be achieved by recrystallization if necessary.[11]

Data Presentation and Expected Results

Suggested Gradient Elution Profile
Step n-Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
110002Elution of non-polar impurities
290103Gradual increase in polarity
380203Elution of less polar compounds
470305Expected elution of 8-demethyleucalyptin
560403Elution of slightly more polar compounds
601002Column washing

This is a suggested starting gradient and may require optimization.

Characterization of Isolated 8-Demethyleucalyptin

The purity of the isolated 8-demethyleucalyptin should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (312.32 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Troubleshooting and Key Considerations

  • Poor Separation: If the separation is not efficient, consider using a longer column, a finer mesh of silica gel, or a shallower solvent gradient.

  • Compound Co-elution: If 8-demethyleucalyptin co-elutes with other compounds, a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., reversed-phase C18) may be necessary.[1]

  • Irreversible Adsorption: Highly polar compounds in the extract can sometimes bind irreversibly to the silica gel. A pre-purification step, such as liquid-liquid extraction, might be beneficial.

Logical Relationship in Method Development

The development of a successful column chromatography method involves a logical progression of steps, each influencing the next.

Method Development Logic Compound Polarity Compound Polarity Stationary Phase Choice Stationary Phase Choice Compound Polarity->Stationary Phase Choice Mobile Phase Selection Mobile Phase Selection Stationary Phase Choice->Mobile Phase Selection Gradient Design Gradient Design Mobile Phase Selection->Gradient Design Fraction Analysis Fraction Analysis Gradient Design->Fraction Analysis Method Optimization Method Optimization Fraction Analysis->Method Optimization

Caption: The logical flow for developing a column chromatography separation method.

References

  • Scribd. (n.d.). Column Chromatography Techniques | PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Demethyleucalyptin. PubChem. Retrieved from [Link]

  • ResearchGate. (2014, May 6). Can anyone say how to separate flavonoids from column chromatography?. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2015, December). Isolation And Purification Of Flavonoids From The Leaves Of Locally Produced Carica Papaya. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. Retrieved from [Link]

  • Universitas Telogorejo Semarang. (n.d.). ISOLATION OF MORINGA LEAF FLAVONOIDS (Moringa oleifera L.) USING COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2016). Phytochemical and chromatographic analysis of flavonoid fraction isolated from methanolic extract of Pterocarpus marsupium. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2020). Isolation of Flavonoid Compounds from Guava Plant Leaves (Syzygium malaccense (L.) Merr. & Perry). Retrieved from [Link]

  • Analytical Sciences Digital Library. (2013, August 2). Gradient Elution Separation of Flavonoid Mixture. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Separation and Characterization of Flavonoids from Purple Onion Skin and Their Potential Application for Natural Dyeing of Cotton Loose Fiber. Retrieved from [Link]

  • Atlantis Press. (2024, May 30). Isolation and Cytotoxic Assay of α-amyrin from Callistemon citrinus Stem Bark Against Cervical Cancer Cells (HeLa). Retrieved from [Link]

  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • MDPI. (2023, August 22). Development and Evaluation of Phytosomes Containing Callistemon citrinus Leaf Extract: A Preclinical Approach for the Treatment of Obesity in a Rodent Model. Retrieved from [Link]

  • ResearchGate. (2013, December 2). (PDF) CALLISTEMON CITRINUS (BOTTLE BRUSH) AN IMPORTANT MEDICINAL PLANT: A REVIEW OF ITS TRADITIONAL USES, PHYTOCONSTITUENTS AND PHARMACOLOGICAL PROPERTIES. Retrieved from [Link]

  • bioRxiv. (2021, August 13). Antimicrobial interactions between the phytoextracts of Callistemon citrinus and Eriobotrya japonica against Streptococcus mutan. Retrieved from [Link]

  • ScienceScholar. (2022, February 27). Antimicrobial activity and phytochemical screening of Callistemon citrinus L. leaf extract. Retrieved from [Link]

  • MDPI. (2020, September 30). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

  • PMC. (2021, March 18). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Demethyleucalyptin Extraction & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket: Yield Optimization

Introduction: The Target Molecule

Welcome to the Technical Support Center. You are likely here because you are encountering low yields or purity issues with 8-Demethyleucalyptin (8-DME) .

Before troubleshooting, we must align on the chemical reality. 8-DME is a C-methylated flavonoid (specifically 5-hydroxy-7,4'-dimethoxy-6-methylflavone). Unlike common hydrophilic flavonoid glycosides, 8-DME is lipophilic due to the methylation of its hydroxyl groups and the C-methyl attachment.

Implication for Extraction: If you treat this like a standard glycoside (using high-water content solvents), your yield will crash. If you ignore the waxy matrix of Eucalyptus leaves, your purity will suffer.

Module 1: Biomass Preparation (The Foundation)

Ticket #101: "My crude extract is an oily mess and downstream chromatography is clogging."

Diagnosis

Eucalyptus species (E. globulus, E. robusta) are rich in essential oils (eucalyptol) and epicuticular waxes. Direct extraction with polar solvents co-extracts these lipids, creating a viscous "sludge" that interferes with 8-DME crystallization and column binding.

Protocol: The Defatting Step

You must implement a biphasic or sequential extraction.

  • Drying: Shade-dry leaves (<40°C) to prevent thermal degradation.

  • Grinding: Mill to 40–60 mesh .

    • Why? Too fine (<60 mesh) causes channeling in Soxhlet and clogging in filtration. Too coarse (>40 mesh) limits solvent diffusion.

  • Mandatory Defatting:

    • Solvent: n-Hexane or Petroleum Ether (40-60°C).[1]

    • Method: Maceration (24h) or Soxhlet (4h).

    • Result: Discard this fraction (contains waxes/oils). The 8-DME remains in the solid biomass.

Module 2: Extraction Optimization (The Core)

Ticket #102: "I am using 50% Ethanol but yields are negligible."

Diagnosis

8-DME is a methylated aglycone. It has low solubility in water.[2] 50% ethanol is too polar. You are extracting tannins and sugars, leaving the 8-DME in the biomass.

Solution: Polarity Tuning

Switch to 95% Ethanol (EtOH) or 100% Methanol (MeOH) . For higher selectivity (but slightly lower total yield), Ethyl Acetate (EtOAc) is excellent.

Recommended Workflow: Ultrasound-Assisted Extraction (UAE)

UAE is superior to Soxhlet for 8-DME because it prevents thermal degradation of the flavonoid skeleton while mechanically disrupting the tough Eucalyptus leaf cuticle.

ParameterSettingScientific Rationale
Solvent 95% EthanolBalances solubility of methylated flavonoids with environmental safety.
Solid:Liquid Ratio 1:15 (g/mL)Ensures concentration gradient driving force without wasting solvent.
Frequency 40 kHzOptimal cavitation bubble size for plant cell wall rupture.
Temperature 45°CIncreases solubility without risking oxidation.
Time 30 min x 3 cyclesDiminishing returns observed after 30 mins; fresh solvent cycles are more effective than longer duration.

Module 3: Purification & Enrichment

Ticket #103: "I have a crude extract. How do I isolate pure 8-DME?"

The Fractionation Logic

Do not inject crude extract directly into HPLC. You need a liquid-liquid partition to remove co-extracted tannins (polar) and remaining chlorophyll (non-polar).

Step-by-Step Isolation Protocol
  • Resuspension: Dissolve crude ethanolic extract in warm water:MeOH (9:1).

  • Partitioning:

    • Wash 1 (Hexane): Remove residual lipids.

    • Wash 2 (Chloroform/DCM): TARGET FRACTION. 8-DME partitions here due to its methoxy groups.

    • Aqueous Phase: Discard (contains tannins/sugars).

  • Chromatography (Silica Gel):

    • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

    • Mobile Phase: Gradient elution.[3] Start with Petroleum Ether:Ethyl Acetate (9:1) and increase polarity to (6:4) .

    • Elution Order: 8-DME typically elutes in mid-polarity fractions (check TLC).

Visualizing the Workflow

G Biomass Dried Eucalyptus Leaves (40-60 Mesh) Defatting Defatting Step (Hexane Wash) Biomass->Defatting Waste_Lipids Discard: Waxes & Essential Oils Defatting->Waste_Lipids Remove Extraction Extraction (UAE) 95% Ethanol, 45°C Defatting->Extraction Defatted Biomass Crude Crude Ethanolic Extract Extraction->Crude Partition Liquid-Liquid Partition (Water vs. Chloroform) Crude->Partition Aq_Waste Discard: Tannins/Sugars Partition->Aq_Waste Organic_Frac Chloroform Fraction (Enriched 8-DME) Partition->Organic_Frac Target Layer Chromatography Silica Gel Column (PE:EtOAc Gradient) Organic_Frac->Chromatography Final_Product Pure 8-Demethyleucalyptin Chromatography->Final_Product

Figure 1: Optimized isolation workflow for 8-Demethyleucalyptin, prioritizing lipid removal and polarity-based partitioning.

Module 4: Analytical Validation (HPLC)

Ticket #104: "I see multiple peaks. Which one is 8-DME?"

HPLC Method Parameters

To verify yield, use this validated Reverse-Phase (RP-HPLC) method.

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (MeCN).

  • Gradient: 0-5 min (30% B), 5-20 min (30% -> 80% B).

  • Detection: UV at 280 nm (general flavonoid) and 320 nm (specific for B-ring absorption).

  • Retention: 8-DME is relatively non-polar. Expect it to elute after common glycosides (like rutin) but before highly methylated aglycones (like Eucalyptin).

FAQ: Rapid Troubleshooting

Q: Can I use water extraction? A: No. 8-DME is practically insoluble in water. You will extract only sugars and tannins.

Q: Why is my final product green? A: Chlorophyll contamination. You skipped the hexane defatting step or didn't perform the liquid-liquid partition correctly. To fix: Wash your final solid with cold hexane.

Q: Is thermal degradation a risk? A: Moderate. While flavanones are stable, prolonged boiling (Soxhlet >80°C) can cause ring opening or oxidation. UAE at 45°C is safer and faster.

References

  • Asakawa, R., et al. (2022).[4] "Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins." Bioscience, Biotechnology, and Biochemistry, 86(9), 1200-1206. Link

  • Vázquez-González, M., et al. (2013). "Optimization of solvent extraction of antioxidants from Eucalyptus globulus leaves by response surface methodology." Industrial Crops and Products, 46, 261-268. Link

  • Gullón, B., et al. (2017). "Hydrothermal treatment of Eucalyptus globulus wood: A suitable process for the recovery of bioactive compounds." Geoderma, 302, 1-9. Link

  • PubChem. "8-Demethyleucalyptin Compound Summary." National Library of Medicine. Link

  • Santos, S.A.O., et al. (2011). "Phenolic profile and antioxidant potential of Eucalyptus globulus bark extracts." Industrial Crops and Products, 34(1), 938-949. Link

Sources

Technical Support Center: 8-Demethyleucalyptin Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-8DME-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting solubility, stability, and delivery of 8-Demethyleucalyptin in aqueous media.

Molecule Snapshot & Physicochemical Profile[1]

Before attempting solubilization, it is critical to understand the thermodynamic barriers inherent to 8-Demethyleucalyptin. As a methylated flavone, this molecule exhibits "brick dust" behavior—high crystal lattice energy and high lipophilicity.

PropertyValue / CharacteristicImplication for Experimentalists
Molecular Formula C₁₈H₁₆O₅Moderate molecular weight (~312.32 Da).
Class Methylated FlavonePlanar structure promotes strong

-

stacking, leading to rapid crystallization in water.
LogP (Predicted) ~2.8 – 3.2Highly lipophilic. Prefers cell membranes over culture media.
pKa (Acidic) ~11.5 (5-OH)CRITICAL: The 5-OH group is intramolecularly hydrogen-bonded to the 4-carbonyl. It does not deprotonate easily. Do not use pH adjustment (NaOH) to solubilize; it will not work at physiological pH and causes degradation.
Aqueous Solubility < 10

g/mL
Practically insoluble in pure water or buffers.

Core Troubleshooting: Why Your Compound is "Crashing Out"

The Issue: You dissolve the powder in 100% DMSO (stock), but upon adding it to cell culture media, a white cloudiness appears or results become erratic.

The Mechanism: This is Solvent Shock . DMSO has a dielectric constant (


) of ~47, while water is ~80. When you inject a high-concentration DMSO stock directly into water, the solvent environment changes instantly. The hydrophobic 8-Demethyleucalyptin molecules, suddenly stripped of their DMSO solvation shell, aggregate immediately to minimize interaction with water. This forms micro-precipitates that may be invisible to the naked eye but will sediment on cells, causing physical toxicity (false positives) or reducing effective concentration (false negatives).
Visualization: The Solubility Decision Matrix

Use this logic flow to determine the correct formulation strategy for your assay.

SolubilityDecision Start Start: Define Assay Requirements ConcCheck Target Concentration > 50 µM? Start->ConcCheck InVivo In Vivo or Sensitive Cells? ConcCheck->InVivo Yes (>50 µM) Standard Strategy A: Standard DMSO/Ethanol (Low Dose In Vitro) ConcCheck->Standard No (<50 µM) Intermediate Strategy B: Intermediate Dilution (Prevent Shock) InVivo->Intermediate No (Robust Cells) Complex Strategy C: Cyclodextrin Complex (High Dose / In Vivo) InVivo->Complex Yes (Mice/Primary Cells) Validate Validation: Dynamic Light Scattering or Absorbance Check Standard->Validate Check for Precipitate (Microscope) Intermediate->Validate Complex->Validate

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and biological sensitivity.

Level 1: The Standard DMSO Protocol (In Vitro < 50 µM)

For most cell-based assays (IC₅₀ determination), DMSO is acceptable if managed correctly.

Step-by-Step Protocol
  • Stock Preparation (1000x):

    • Weigh 8-Demethyleucalyptin.

    • Dissolve in 100% Anhydrous DMSO to create a 10 mM or 20 mM stock.

    • Sonicate for 5–10 minutes. Visual clarity is not enough; sonication breaks up micro-clusters.

    • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • The "Intermediate Step" Dilution (Crucial):

    • Never pipette 1 µL of stock directly into 10 mL of media. The local concentration at the pipette tip will exceed solubility limits instantly.

    • Method:

      • Prepare an intermediate dilution in media (e.g., 10x the final concentration) in a separate tube.

      • Vortex this intermediate rapidly.

      • Add the intermediate to the final cell culture well.

Validation Check
  • Visual: Hold the tube up to a light source. Any opalescence indicates precipitation.[1]

  • Microscopy: Check the well 1 hour after treatment. If you see "black sand" between cells, the compound has precipitated.

Level 2: Advanced Formulation (Cyclodextrins)

If you need concentrations >50 µM, or if you are working in vivo (where DMSO causes hemolysis/tissue damage), you must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Cyclodextrins form a "bucket" shape, encapsulating the hydrophobic flavone inside while the hydrophilic exterior interacts with water.
Protocol: Generating Inclusion Complexes

Reagents:

  • 8-Demethyleucalyptin (Solid)[2]

  • HP-

    
    -CD (Pharma grade)
    
  • Solvent: Methanol or Ethanol (for initial dissolution)

Workflow:

  • Molar Ratio: Calculate a 1:5 molar ratio (Drug : CD). The excess CD ensures complete entrapment.

  • Dissolution:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v solution).
      
    • Dissolve 8-Demethyleucalyptin in a small volume of Ethanol.

  • Mixing: Dropwise add the Ethanol-Drug solution into the aqueous CD solution while stirring vigorously (magnetic stirrer, 500 rpm).

  • Evaporation: Stir open-capped in a fume hood or use a rotary evaporator to remove the ethanol. The solution should remain clear.

  • Filtration: Pass through a 0.22 µm PES filter to sterilize and remove uncomplexed drug.

CDComplexation Drug Drug in Ethanol Mix Dropwise Addition (Stirring) Drug->Mix CD HP-beta-CD in Water CD->Mix Evap Evaporate Ethanol Mix->Evap Filter 0.22 µm Filter Evap->Filter Final Soluble Complex (Ready for Media) Filter->Final

Figure 2: Workflow for creating a water-soluble Cyclodextrin inclusion complex.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the stock? A: Yes, but ethanol evaporates faster, changing the concentration of your stock over time. DMSO is preferred for storage. If using ethanol, seal vials tightly and re-check volume before use.

Q: My cells are dying in the control wells. Is it the DMSO? A: Likely. Many primary cells and stem cells are sensitive to DMSO > 0.1%.

  • Action: Run a "Vehicle Control" (DMSO only) at the same % as your highest drug dose. If cells die, switch to the Cyclodextrin method (Section 4).

Q: Can I use NaOH to dissolve it? It has a phenol group. A: No. While phenols are acidic, the 5-OH in 8-Demethyleucalyptin is "locked" in a hydrogen bond with the carbonyl oxygen. Breaking this requires very high pH (>12), which destroys the molecule (oxidation/hydrolysis) and is incompatible with biological systems.

Q: How stable is 8-Demethyleucalyptin in media? A: Methylated flavones are generally more metabolically stable than their hydroxylated counterparts (like quercetin). However, they are light-sensitive.

  • Action: Perform all experiments in low light or wrap tubes in foil.

References

  • Physicochemical Properties of Methylated Flavones

    • Walle, T. (2007). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects.[3] International Journal of Molecular Sciences, 8(9), 713-725.

  • Cyclodextrin Complexation Strategies

    • Pralhad, T., & Rajendrakumar, K. (2004).[4] Study of freeze-dried quercetin–cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 34(2), 333-339.[4]

  • DMSO Toxicity in Cell Culture

    • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641.
  • 8-Demethyleucalyptin Identification & Activity

    • Shehabeldine, A. M., et al. (2020). Callistemon citrinus bioactive metabolites as new inhibitors of methicillin-resistant Staphylococcus aureus biofilm formation.[6] Journal of Ethnopharmacology, 254, 112669.

Sources

Technical Support Center: A Guide to Preventing Degradation of 8-Demethyleucalyptin During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals to ensure the stability and integrity of 8-demethyleucalyptin during storage. As a flavonoid, 8-demethyleucalyptin possesses a chemical structure susceptible to environmental factors, making proper handling and storage paramount for reproducible and accurate experimental outcomes.[1] This guide provides troubleshooting advice and validated protocols to mitigate common degradation pathways.

Troubleshooting and FAQs: Maintaining the Integrity of Your Sample

This section addresses the most common issues and questions regarding the stability of 8-demethyleucalyptin in a direct question-and-answer format.

Q1: My solid 8-demethyleucalyptin, which was initially a light-colored powder, has turned slightly brown. What does this indicate?

A1: A color change, typically to a yellow or brown hue, is a primary visual indicator of chemical degradation. This is most often due to oxidation, a common degradation pathway for phenolic compounds like flavonoids when exposed to air.[2] The chromophoric system of the flavonoid molecule is altered, leading to a visible color change. While the sample is not entirely decomposed, its purity is compromised. For any quantitative analysis or cell-based assays, using a sample that has changed color is strongly discouraged as it can lead to erroneous results.

Q2: I prepared a stock solution of 8-demethyleucalyptin in DMSO. After a few freeze-thaw cycles, I've noticed a decrease in its expected activity. Why is this happening?

A2: Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. Each cycle can introduce small amounts of atmospheric oxygen into the solution, promoting oxidation. Furthermore, the process can cause localized concentration changes as the solvent freezes and thaws, potentially stressing the compound. To avoid this, it is best practice to prepare a high-concentration primary stock solution and then create smaller, single-use aliquots for long-term storage at -20°C or -80°C.[3] This ensures you are always working with a fresh, uncompromised sample for each experiment.

Q3: What are the primary chemical reactions that cause 8-demethyleucalyptin to degrade?

A3: The degradation of 8-demethyleucalyptin, like many flavonoids, is primarily driven by three mechanisms:

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, especially when exposed to oxygen, light, or trace metal ions. This can lead to the formation of quinone-like structures and other degradation products.

  • Hydrolysis: While 8-demethyleucalyptin itself does not have a glycosidic bond, other ester or ether linkages in related flavonoid structures can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6] The stability of the core structure can also be pH-dependent.[7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2][8] It is crucial to protect both solid samples and solutions from light during storage and handling.[3]

Q4: How can I analytically confirm the stability of my 8-demethyleucalyptin sample?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10] By running a chromatogram of your stored sample and comparing it to a freshly prepared standard or the initial sample (time zero), you can assess stability. Signs of degradation include a decrease in the peak area of the parent 8-demethyleucalyptin compound and the appearance of new peaks corresponding to degradation products.[9][11] For structural elucidation of these new peaks, LC-Mass Spectrometry (LC-MS) is the preferred technique.[10]

Validated Experimental Protocols

Protocol 1: Long-Term Storage and Handling of 8-Demethyleucalyptin

This protocol details the industry-standard procedure for storing and handling 8-demethyleucalyptin to maximize its shelf life.

Objective: To minimize exposure to oxygen, light, and temperature fluctuations.

Materials:

  • 8-Demethyleucalyptin (solid)

  • High-purity solvent (e.g., MS-grade DMSO or Ethanol)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • -20°C and -80°C freezers

Procedure for Solid Compound (Long-Term Storage):

  • Upon receipt, place the manufacturer's vial inside a secondary container (e.g., a small, sealed bag with a desiccant).

  • For maximum stability, store at -20°C. For archival purposes (multi-year storage), -80°C is recommended.

  • If you need to weigh out the compound, allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • After weighing, purge the vial headspace with a gentle stream of inert gas before re-sealing tightly.

Procedure for Stock Solutions:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.

  • Immediately after dissolution, dispense the solution into single-use aliquots in amber glass or polypropylene vials. The aliquot volume should be appropriate for a single experiment.

  • Before sealing each aliquot, purge the vial headspace with inert gas.

  • Store the aliquots at -20°C or -80°C in a dark, designated freezer box.

  • For use, remove one aliquot, allow it to thaw completely at room temperature, and vortex gently before making further dilutions. Do not refreeze the aliquot.

Data & Visualization

Data Summary

Table 1: Recommended Storage Conditions for 8-Demethyleucalyptin

FormStorage TemperatureContainer TypeAtmosphereLight ProtectionRecommended Duration
Solid -20°C to -80°CAmber Glass VialInert Gas PurgeMandatory> 24 months
Stock Solution (in DMSO/Ethanol) -80°CAmber VialInert Gas PurgeMandatory6-12 months
Stock Solution (in DMSO/Ethanol) -20°CAmber VialInert Gas PurgeMandatory≤ 6 months
Working Dilutions (Aqueous Buffer) 2-8°COpaque TubeN/AMandatory< 24 hours
Visual Workflow and Degradation Pathways

Diagram 1: Primary Degradation Factors for 8-Demethyleucalyptin

cluster_factors Degradation Triggers Compound 8-Demethyleucalyptin Degradation Degradation Products Compound->Degradation  Exposure to... Oxygen Oxygen (Oxidation) Light Light (Photodegradation) pH Extreme pH (Hydrolysis)

Caption: Key environmental factors that trigger the degradation of 8-demethyleucalyptin.

Diagram 2: Recommended Workflow for Sample Handling and Storage

Start Receive Solid Compound StoreSolid Store Solid at -20°C / -80°C (Inert Atmosphere, Dark) Start->StoreSolid PrepStock Prepare Concentrated Stock Solution StoreSolid->PrepStock Weighing Aliquot Create Single-Use Aliquots (Inert Atmosphere, Amber Vials) PrepStock->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Use Thaw Single Aliquot for Experiment StoreSolution->Use For each experiment End Experimental Use Use->End

Caption: A validated workflow to minimize degradation from receipt to experimental use.

References

The following list is representative of authoritative sources that inform the best practices outlined in this guide. Actual URLs are placeholders and should be verified with institutional access.

  • Title: Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Source: Applied Sciences URL: [Link]

  • Title: Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. Source: Food Chemistry URL: [Link]

  • Title: Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Source: Frontiers in Plant Science URL: [Link]

  • Title: LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of flavonoid glycosides by propolis β-glycosidase. Source: Journal of Apicultural Research URL: [Link]

  • Title: Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Effect of storage temperature on the degradation of total flavonoids and antioxidant activity in dark chocolate samples. Source: ResearchGate URL: [Link]

  • Title: Effect of the storage duration on the stability of flavonoids in hops and green tea extract. Source: eFeedLink URL: [Link]

  • Title: Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot Hybrid Cultivars. Source: ResearchGate URL: [Link]

  • Title: Effect of storage, food processing and novel extraction technologies on onions flavonoid content: A review. Source: Food Research International URL: [Link]

  • Title: Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Source: Foods URL: [Link]

  • Title: Natural Compounds from Food By-Products in Preservation Processes: An Overview. Source: Applied Sciences URL: [Link]

  • Title: The challenge of preserving bioactive compounds. Source: EnWave Corporation URL: [Link]

  • Title: Long-Term Storage of a Natural-Ingredient Diet within Variable Conditions of Temperature and Humidity. Source: Journal of the American Association for Laboratory Animal Science URL: [Link]

  • Title: Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Source: Antioxidants URL: [Link]

  • Title: Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. Source: Stacey D. Smith Lab Protocols URL: [Link]

  • Title: Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Source: Food Chemistry URL: [Link]

  • Title: Improving the estimation of flavonoid intake for study of health outcomes. Source: Nutrition Reviews URL: [Link]

  • Title: 8-Demethyleucalyptin | C18H16O5 | CID 15715157. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Recommendations on reporting requirements for flavonoids in research. Source: The American Journal of Clinical Nutrition URL: [Link]

  • Title: Chromatographic methods for the identification of flavonoids. Source: Auctores URL: [Link]

  • Title: Elucidating the pathways of degradation of denagliptin. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Source: Journal of Molecular Liquids URL: [Link]

  • Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Source: Molecules URL: [Link]

  • Title: Oxidation of the FAD cofactor to the 8-formyl-derivative in human electron-transferring flavoprotein. Source: Journal of Biological Chemistry URL: [Link]

  • Title: CHEMICAL STABILITY OF DRUGS. Source: IIP Series URL: [Link]

  • Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Source: Pharmaceutics URL: [Link]

  • Title: Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Source: Pharmaceutical Sciences URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Source: Journal of Chromatographic Science URL: [Link]

  • Title: Degradation Pathways. Source: ResearchGate URL: [Link]

  • Title: Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents. Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Compendium of Drug Degradation Pathways. Source: Wiley URL: [Link]

  • Title: Effects of cyclodextrins on the chemical stability of drugs. Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Source: Journal of Taibah University Medical Sciences URL: [Link]

  • Title: Photophobia (Light Sensitivity): Symptoms, Causes & Treatment. Source: Cleveland Clinic URL: [Link]

  • Title: Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Source: Molecules URL: [Link]

  • Title: Photophobia (Light Sensitivity): Learn About Causes and Treatment. Source: All About Vision URL: [Link]

  • Title: Sensitivity to light (photophobia). Source: Oculase URL: [Link]

  • Title: Sudden Light Sensitivity (Causes, Treatment, Prevention). Source: Axon Optics URL: [Link]

Sources

Selecting the best solvent system for 8-Demethyleucalyptin recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 8-Demethyleucalyptin

Welcome to the technical support guide for the purification of 8-demethyleucalyptin via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on selecting the optimal solvent system and troubleshooting common experimental challenges. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Fundamental Principles

Q1: What is the primary goal of recrystallizing 8-demethyleucalyptin, and how does the process work?

The primary goal of recrystallization is to purify a solid compound, in this case, 8-demethyleucalyptin, by removing impurities.[1][2] The process leverages differences in solubility between the desired compound and contaminants. It involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of 8-demethyleucalyptin decreases, forcing it to form highly organized, pure crystals.[1][3] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are separated via filtration.

Q2: What are the characteristics of an ideal solvent for recrystallization?

An ideal recrystallization solvent is one where the compound of interest has high solubility at elevated temperatures but low solubility at room or cold temperatures.[1][4][5][6] This temperature-dependent solubility differential is crucial for achieving a high recovery of the purified product.[5] Additionally, the solvent should either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.[1][5] Other key properties include:

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, though this is not always possible.

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[6] 8-Demethyleucalyptin has a reported melting point of 187-188 °C, which provides a wide range of suitable solvents.

Q3: How does the molecular structure of 8-demethyleucalyptin influence solvent choice?

The principle of "like dissolves like" is paramount here. 8-Demethyleucalyptin is a flavonoid, a class of natural products with a characteristic C6-C3-C6 carbon skeleton.[7] Its structure features:

  • Aromatic Rings: Largely non-polar.

  • Methoxy Groups (-OCH3): Moderately polar.

  • A Ketone Group (C=O): Polar.

  • A Hydroxyl Group (-OH): Very polar, capable of hydrogen bonding.

This combination of functional groups gives 8-demethyleucalyptin an intermediate polarity. Therefore, solvents of intermediate polarity, such as acetone, ethyl acetate, or alcohols (methanol, ethanol), are excellent starting points for screening.[8][9] Highly non-polar solvents like hexane are unlikely to dissolve it even when hot, while a highly polar solvent like water may not provide the necessary solubility difference between hot and cold conditions.

Solvent System Selection & Screening

Q4: Which solvents should I consider for an initial screening for 8-demethyleucalyptin?

Based on the structure of 8-demethyleucalyptin and common practices for flavonoids, a range of solvents with varying polarities should be tested.[9][10] A good starting lineup includes:

  • Non-polar: Hexane, Toluene

  • Intermediate Polarity: Ethyl Acetate, Acetone, Dichloromethane

  • Polar Protic: Ethanol, Methanol

  • Polar Aprotic: Acetonitrile

The following table summarizes the properties of these common solvents to aid in your selection.

SolventBoiling Point (°C)Relative PolarityComments
Hexane690.009Likely a poor solvent, but useful as an "anti-solvent" in a mixed system.
Toluene1110.099[11]Higher boiling point may be useful, but can be difficult to remove.
Dichloromethane400.309[11]Low boiling point makes it easy to remove, but may be too volatile for effective recrystallization.
Ethyl Acetate770.228[11]Often a good choice for moderately polar compounds.[12]
Acetone560.355[11]A strong, polar aprotic solvent; good dissolving power.[13]
Acetonitrile820.460[11]Good for many polar compounds.[8]
Ethanol780.654[11]A very common and effective solvent for recrystallizing flavonoids.[8][9][13]
Methanol650.762[11]Similar to ethanol but more polar and volatile.[8][9]
Water1001.000[11]8-demethyleucalyptin is likely insoluble, but can be used in mixed systems with alcohols.[13]

Q5: How do I perform an efficient small-scale solvent screening test?

A systematic screening process is essential to quickly identify a suitable solvent without wasting a significant amount of your compound.[2]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Arrange a series of small, labeled test tubes, one for each solvent you plan to test.

  • Aliquot Compound: Place a small, consistent amount of impure 8-demethyleucalyptin (e.g., 10-20 mg) into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube at room temperature. Agitate the mixture.

    • Observation: If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[2]

  • Heating Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

    • Observation: If the compound dissolves completely in a reasonable volume of hot solvent, it is a potential candidate. If it remains insoluble even after adding a significant volume (e.g., 3 mL), it is a poor solvent.

  • Cooling Test: Remove the test tubes containing dissolved compound from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice bath for 10-15 minutes.

    • Observation: The ideal solvent is one that produces a large quantity of fine, crystalline solid upon cooling.[2] Note the quality and quantity of the crystals formed.

  • Evaluation: Compare the results across all tested solvents to select the best candidate or a pair for a mixed-solvent system.

Q6: What is a mixed-solvent system and when should I use it for 8-demethyleucalyptin?

A mixed-solvent system, or solvent pair, is used when no single solvent meets the ideal criteria.[3][14] This technique involves two miscible solvents: one in which 8-demethyleucalyptin is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "non-solvent").[14][15]

You should consider a mixed-solvent system if your screening reveals:

  • A solvent that dissolves the compound too well, even when cold.

  • A solvent that does not dissolve the compound enough, even when hot.

A common and effective pair for flavonoids is an alcohol-water system (e.g., Ethanol/Water) or an organic solvent pair with different polarities (e.g., Acetone/Hexane).[13]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the impure compound in the minimum amount of the hot "good" solvent.[15]

  • While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy or turbid.[3][15] This cloudiness indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[15]

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Troubleshooting Common Issues

Q7: My compound "oiled out" instead of crystallizing. What went wrong and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.[16]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then try cooling again, but more slowly.[16][17]

  • Slow Down Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to ensure slow, gradual cooling.[17] Rapid cooling, such as placing a hot flask directly into an ice bath, promotes oiling.[18]

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point.

Q8: My crystal yield is very low. How can I improve it?

A low yield is one of the most common frustrations in recrystallization.[17]

Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent cause.[16][19] By using the absolute minimum volume of hot solvent to dissolve the compound, you maximize the amount that will crystallize upon cooling. If you suspect this is the issue, you can gently boil off some of the solvent to re-concentrate the solution and attempt cooling again.[17]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath after it has cooled to room temperature to maximize precipitation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[19]

Q9: No crystals are forming, even after cooling in an ice bath. What are my next steps?

This is typically due to either using far too much solvent or the formation of a supersaturated solution.[18][19]

Inducing Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line.[17][18][19] The microscopic rough edges of the scratch can provide nucleation sites for crystal growth to begin.

  • Seeding: If you have a small crystal of pure 8-demethyleucalyptin, add it to the solution.[18][19] This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[17]

Visual Guides & Workflows

Solvent_Selection_Workflow Start Start: Impure 8-Demethyleucalyptin Screening Perform Small-Scale Solvent Screening Test (e.g., EtOH, Acetone, EtOAc, Hexane) Start->Screening Eval1 Evaluate Solubility: Dissolves in Hot Solvent? Insoluble in Cold? Screening->Eval1 SingleSolvent Ideal Single Solvent Found Eval1->SingleSolvent Yes MixedSolvent No Single Solvent is Ideal. Select a Miscible Pair: 1. Good Solvent (dissolves well) 2. Anti-Solvent (dissolves poorly) Eval1->MixedSolvent No PoorSolvent Insoluble Even When Hot Eval1->PoorSolvent TooGoodSolvent Soluble Even When Cold Eval1->TooGoodSolvent ScaleUp Proceed to Bulk Recrystallization SingleSolvent->ScaleUp PerformMixed Perform Mixed-Solvent Recrystallization MixedSolvent->PerformMixed PerformMixed->ScaleUp

Recrystallization_Troubleshooting Start Cooled Solution Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Precipitation OilingOut Compound 'Oiled Out' Problem->OilingOut Oily Layer Forms LowYield Yield is Very Low Problem->LowYield Few Crystals Form Success Pure Crystals Obtained Problem->Success Good Crystal Formation Solve_NoCrystals Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume & re-cool. NoCrystals->Solve_NoCrystals Solve_OilingOut Troubleshoot Oiling: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool solution MUCH slower. OilingOut->Solve_OilingOut Solve_LowYield Address Low Yield: 1. Check mother liquor for product. 2. Ensure minimum hot solvent was used. 3. Ensure thorough cooling. LowYield->Solve_LowYield

References

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • RECRYSTALLIZATION . ResearchGate. [Link]

  • Recrystallization . University of California, Los Angeles - Chemistry. [Link]

  • What criteria would you use to select a suitable solvent for recrystallization and why? . Filo. [Link]

  • Polarity of Solvents . Millikin University. [Link]

  • Recrystallization using two solvents . YouTube. [Link]

  • Solvent Polarity Table . Scribd. [Link]

  • Solvents and Polarity . University of Rochester - Department of Chemistry. [Link]

  • RECRYSTALLISATION . University of Sydney - School of Chemistry. [Link]

  • Mixed-solvent recrystallisation . University of York - Chemistry Teaching Labs. [Link]

  • Recrystallization . University of Massachusetts Lowell - Chemistry. [Link]

  • Lab Procedure: Recrystallization . LabXchange. [Link]

  • Problems with Recrystallisations . University of York - Chemistry Teaching Labs. [Link]

  • Experiment 9 — Recrystallization . California State University, Northridge - Department of Chemistry and Biochemistry. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester - Department of Chemistry. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Comparison of the polarity of organic solvents . Stanford Advanced Materials. [Link]

  • Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography . PubMed. [Link]

  • 8-Demethyleucalyptin . PubChem, National Institutes of Health. [Link]

  • SOP: CRYSTALLIZATION . Guru Jambheshwar University of Science and Technology. [Link]

  • Solubility of Flavonoids in Pure Solvents . Industrial & Engineering Chemistry Research. [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials . MDPI. [Link]

Sources

Overcoming bioavailability challenges of 8-Demethyleucalyptin in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 8-demethyleucalyptin. This guide is designed to provide in-depth, practical solutions to the significant in vivo bioavailability challenges associated with this promising flavonoid. Our goal is to move beyond simple protocols and offer a troubleshooting framework grounded in scientific principles, enabling you to design more effective experiments and interpret your results with confidence.

Introduction: The Bioavailability Hurdle

8-Demethyleucalyptin, a polymethoxyflavone, holds considerable therapeutic potential.[1][2] However, like many flavonoids, its progression from in vitro discovery to in vivo efficacy is severely hampered by poor oral bioavailability.[3][4] This guide directly addresses the common points of failure in preclinical studies and provides structured, evidence-based strategies to overcome them. We will cover the core physicochemical and physiological barriers, advanced formulation tactics, and robust bioanalytical methods.

Section 1: Understanding the Core Problem - Physicochemical & Physiological Barriers

This section diagnoses the fundamental reasons behind 8-demethyleucalyptin's poor in vivo performance. Understanding the "why" is critical before selecting a "how" to fix it.

Q1: After oral administration of a simple aqueous suspension of 8-demethyleucalyptin, my plasma analysis shows negligible compound levels. Why is this happening?

A1: This is a very common and expected outcome. The low oral bioavailability of 8-demethyleucalyptin, and flavonoids in general, stems from a cascade of barriers in the gastrointestinal (GI) tract and the liver.[5][6]

  • Poor Aqueous Solubility: 8-Demethyleucalyptin is a lipophilic molecule with low water solubility.[1][7] For a drug to be absorbed, it must first dissolve in the aqueous environment of the GI tract. If it doesn't dissolve, it cannot be absorbed into the bloodstream. This dissolution step is often the rate-limiting factor for poorly soluble drugs.[8][9]

  • Low Intestinal Permeability: Even if a small fraction of the compound dissolves, it must then pass through the intestinal epithelial cell layer to reach systemic circulation.[6][10] The physicochemical properties of the molecule may not be optimal for passive diffusion, and it could be a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.

  • Extensive First-Pass Metabolism: Before reaching systemic circulation, blood from the GI tract passes through the liver.[10][11] The liver is rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which can chemically modify and inactivate 8-demethyleucalyptin.[11] This "first-pass effect" can significantly reduce the amount of active drug that reaches the rest of the body.[10]

These three hurdles work in concert to drastically limit the fraction of an orally administered dose that becomes systemically available.

G cluster_0 Gastrointestinal (GI) Tract cluster_1 Portal Circulation & Liver cluster_2 Systemic Circulation OralDose Oral Dose (Suspension) Dissolution Dissolution Barrier (Poor Solubility) OralDose->Dissolution Step 1 Permeation Permeation Barrier (Epithelium) Dissolution->Permeation Step 2 Metabolism First-Pass Metabolism (Liver Enzymes) Permeation->Metabolism Step 3 BioavailableDrug Bioavailable Drug (Target Site) Metabolism->BioavailableDrug Step 4 G cluster_workflow Pilot Pharmacokinetic (PK) Study Workflow Formulation Prepare Formulation (e.g., Nanosuspension) Dosing Dose Animals (Oral Gavage) Formulation->Dosing Sampling Collect Blood Samples (Serial Sampling) Dosing->Sampling Processing Process to Plasma (Centrifugation) Sampling->Processing Extraction Extract Drug (SPE or LLE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc

Caption: A typical workflow for a preclinical PK study.

Pilot PK Study Design:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure animals are fasted overnight to reduce variability in gastric emptying, but allow free access to water.

  • Dosing: Administer the formulation via oral gavage at a consistent volume (e.g., 5-10 mL/kg for rats). Include a control group receiving a simple drug suspension to quantify the improvement in bioavailability.

  • Blood Sampling: A typical sparse sampling schedule for rats (n=3-4 per time point) would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean, labeled cryovials and store at -80°C until analysis.

Troubleshooting Bioanalysis

Problem: Low or no detectable drug in plasma, even with an advanced formulation.

Cause & Solution: The issue may lie in your sample preparation or analytical method sensitivity. Flavonoids are often present at very low ng/mL concentrations and can be challenging to extract from complex biological matrices. [12][13]

Experimental Protocol: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is more selective and provides a cleaner extract than simple protein precipitation, which is critical for achieving low limits of quantification (LOQ).

Objective: To efficiently extract 8-demethyleucalyptin from plasma and remove interfering endogenous components prior to LC-MS/MS analysis.

Materials:

  • Thawed plasma samples, calibration standards, and quality control (QC) samples.

  • Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct molecule, or a stable-isotope labeled version of the analyte). [14]* Mixed-mode or reverse-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut).

  • SPE vacuum manifold.

  • Reagents: Methanol, Acetonitrile, Water (LC-MS grade), Formic Acid.

  • Centrifuge, vortex mixer.

Methodology:

  • Sample Pre-treatment:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.

    • Add 200 µL of 2% formic acid in water. This disrupts protein binding. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all water. This step is critical for efficient elution.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and IS from the cartridge using 2 x 0.5 mL aliquots of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for injection.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I investigate if first-pass metabolism is the primary barrier for my compound?

    • A: An excellent in vitro method is to use a liver microsomal stability assay. Incubating 8-demethyleucalyptin with liver microsomes (which contain high concentrations of CYP enzymes) and an NADPH regenerating system will allow you to determine the intrinsic clearance rate. [11]A high clearance rate in this assay is predictive of significant first-pass metabolism in vivo. [6]

  • Q: Should I use an in vitro model to assess intestinal permeability before animal studies?

    • A: Yes, the Caco-2 cell monolayer model is the industry standard for predicting intestinal permeability. [15]These cells differentiate into a polarized monolayer that mimics the intestinal epithelium. By measuring the transport of 8-demethyleucalyptin from the apical (GI lumen) to the basolateral (blood) side, you can estimate its absorptive permeability. This model can also be used to identify if the compound is a substrate for efflux transporters.

  • Q: My compound appears to be rapidly cleared. What are my options?

    • A: If extensive metabolism is the issue, formulation strategies may have limited impact. In this case, medicinal chemistry approaches may be necessary. This could involve creating a prodrug, where a labile chemical group is attached to the molecule to mask the metabolic site and is later cleaved in vivo to release the active drug. [5][16]Another strategy is to co-administer a known inhibitor of the relevant metabolic enzymes, although this can be complex from a drug-drug interaction perspective. [17]

References

  • Xie, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 118642. [Link]

  • Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. ResearchGate. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Sygnature Discovery. (n.d.). Bioavailability - can we improve it? Sygnature Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Demethyleucalyptin. PubChem. [Link]

  • D'Amico, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Longdom Publishing. (2024). Improving Bioavailability and Bioequivalence through Pharmacokinetic Strategies. Journal of Drug Designing and Discovery. [Link]

  • Drug Development & Delivery. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. [Link]

  • Patsnap. (2025). How to improve the bioavailability of a drug? Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Pharmacokinetics. Wikipedia. [Link]

  • ResearchGate. (2025). Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Houtman, C. J., et al. (2016). Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. Environmental Science and Pollution Research. [Link]

  • McCall, R. B., & Clement, M. E. (1990). Studies on the site and mechanism of the sympatholytic action of 8-OH DPAT. Brain Research. [Link]

  • VeriSIM Life. (2024). The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI. VeriSIM Life. [Link]

  • Lee, G., & Dallas, S. (2001). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PMC. [Link]

  • ResearchGate. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples. ResearchGate. [Link]

  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]

  • Wikipedia. (n.d.). Drug metabolism. Wikipedia. [Link]

  • ResearchGate. (n.d.). Detailed solutions and mechanisms for common bioavailability challenges. ResearchGate. [Link]

  • Meneses, A., & Hong, E. (1997). Mechanism of action of 8-OH-DPAT on learning and memory. Pharmacology Biochemistry and Behavior. [Link]

  • Current Separations. (n.d.). Drug Metabolism and Pharmacokinetics in Drug Discovery: A Primer For Bioanalytical Chemists, Part II. Current Separations. [Link]

  • ResearchGate. (n.d.). Bioavailability – Challenges and Advances in Drug Targeting. ResearchGate. [Link]

  • Volpe, D. A. (2020). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. [Link]

  • Saravanan, P., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics. [Link]

Sources

Technical Support Center: Stability & Handling of 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #FLAV-8DM-OX-PREV Subject: Minimizing Oxidation & Degradation During Experimental Handling Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

The Stability Profile: Understanding Your Molecule

To prevent degradation, you must first understand why 8-Demethyleucalyptin (5-hydroxy-7-methoxy-6-methylflavone) is vulnerable. While methylated flavones are generally more metabolically stable than their polyhydroxylated counterparts (e.g., Quercetin), this specific molecule retains a critical "Achilles' heel."

The Structural Vulnerability

The molecule contains a free hydroxyl group at position C-5 (A-ring).

  • The Stabilizing Force: Under neutral conditions, this 5-OH group forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "locked" conformation resists spontaneous oxidation [1].

  • The Failure Mode: In the presence of trace transition metals (Fe³⁺, Cu²⁺) or basic conditions (pH > 7.4) , this hydrogen bond is disrupted. The 5-OH deprotonates to form a phenoxide ion, which is highly electron-rich and susceptible to radical attack, leading to oxidative coupling (dimerization) or quinone formation [2, 3].

Critical Handling FAQs

Q1: "My stock solution in DMSO turned from pale yellow to amber/brown after 48 hours. Is it still usable?"

Diagnosis: Likely oxidative degradation or photon-induced tautomerization. Technical Insight: DMSO is hygroscopic. Absorbed water facilitates the ionization of the 5-OH group. Furthermore, commercial DMSO often contains trace iron levels that catalyze the oxidation of the 5-OH phenol into a quinoid intermediate. The Fix:

  • Discard the stock. The brown color indicates the formation of quinones or polymerization products which are biologically inactive or cytotoxic.

  • Prevention: Use Anhydrous DMSO (packed under Argon) or degassed Ethanol . Store stocks at -20°C or -80°C.

Q2: "Can I use phosphate-buffered saline (PBS) pH 7.4 for my cellular assays?"

Diagnosis: Borderline risk. Technical Insight: While pH 7.4 is physiological, it is close to the pKa of the 5-OH group when influenced by the electron-donating 6-methyl group. Long incubations (>24h) in PBS can lead to auto-oxidation. The Fix:

  • Supplement your buffer with 10-50 µM Ascorbic Acid or 0.1% Sodium Metabisulfite if the assay tolerates it. These act as sacrificial antioxidants.

  • Alternatively, keep assay times under 12 hours if using unmodified PBS.

Q3: "I see a new peak at M+16 in my LC-MS data."

Diagnosis: Mono-oxidation (Hydroxylation). Technical Insight: You have likely formed a hydroxylated artifact, possibly at the C-8 position (re-oxidizing the position that is "demethylated" relative to Eucalyptin) or on the B-ring if it is unsubstituted. This is often driven by photochemical singlet oxygen generation. The Fix:

  • Strictly exclude light. Flavones are chromophores that can generate Reactive Oxygen Species (ROS) upon UV/Vis excitation [4]. Handle in amber vials or under red light.

Standard Operating Procedure (SOP): Argon-Shielded Solubilization

Objective: Preparation of a 10 mM Stock Solution with <1% Oxidation Risk.

Materials Required[1][2][3][4][5][6][7]
  • 8-Demethyleucalyptin (Solid)[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Ethanol (Absolute, degassed)

  • Argon gas line (or Nitrogen)

  • Amber glass vial with septum cap

  • Parafilm

Protocol Steps
  • Environmental Control: Turn off biosafety cabinet UV lights. Dim room lights or work under yellow/red safety light.

  • Solvent Degassing: Sparge the solvent with Argon gas for 5 minutes to displace dissolved oxygen.

  • Weighing: Weigh the solid quickly into an amber vial. Do not leave the solid exposed to humid air for >2 minutes.

  • Inert Addition:

    • Flush the vial headspace with Argon.

    • Add the degassed solvent using a gas-tight syringe through the septum (if available) or pipette quickly and seal immediately.

  • Dissolution: Vortex gently. Avoid sonication if possible, as sonication can generate local hotspots and free radicals (sonolysis).

  • Storage: Wrap the cap in Parafilm. Store at -20°C .

Troubleshooting Matrix

SymptomProbable CauseMechanismCorrective Action
Color Change (Darkening) Quinone FormationOxidation of 5-OH

p-quinone methide-like intermediates.
Discard. Use antioxidants (Ascorbate) in future buffers.
Precipitation in Media Low Solubility8-Demethyleucalyptin is highly lipophilic (LogP ~2.8) [5].Limit final concentration to <50 µM. Use BSA (0.1%) as a carrier.
Retention Time Shift (HPLC) Ring FissionBasic hydrolysis of the C-ring (Chalcone formation).Check buffer pH. Ensure pH < 7.5.
Loss of Bioactivity Metal Chelation5-OH and 4-C=O chelate assay metals (e.g., Zn²⁺ in enzymes).Add EDTA (1 mM) to buffer to scavenge background metals (if assay permits).

Visualizing the Chemistry

Diagram 1: The Oxidation Pathway & Handling Workflow

This diagram illustrates the flow from storage to the specific chemical degradation mechanisms you must avoid.

G cluster_handling Handling Protocol cluster_degradation Degradation Pathways (Avoid!) Start 8-Demethyleucalyptin (Solid Stock) Solvent Solubilization (Anhydrous DMSO) Start->Solvent Storage Storage (-20°C, Amber Vial) Solvent->Storage Use Experimental Use (pH < 7.4) Storage->Use Radical Phenoxyl Radical (5-O•) Use->Radical Trace Metals (Fe3+) or High pH RingOpen Chalcone Isomer (Ring C Opening) Use->RingOpen Strong Base (pH > 9) Quinone Ortho-Quinone / Dimerization Radical->Quinone O2 / Time Argon Argon/N2 Purge Argon->Solvent Prevents Amber Amber Glass (No UV) Amber->Storage Prevents

Caption: Workflow illustrating the critical path for handling 8-Demethyleucalyptin and the specific degradation triggers (Metals, pH, Light) that lead to radicalization.

Diagram 2: Solvent & Buffer Decision Tree

Use this logic flow to select the correct vehicle for your experiments.

D Start Select Vehicle Type Application Type? Start->Type Stock Stock Solution (>1 mM) Type->Stock Assay Assay Buffer (<100 µM) Type->Assay DMSO Anhydrous DMSO (Recommended) Stock->DMSO Standard Ethanol Ethanol (Alternative) Stock->Ethanol If DMSO interferes Aq Aqueous Buffer Assay->Aq CheckPH Check pH Aq->CheckPH Safe Safe to Use (Add Ascorbate) CheckPH->Safe pH < 7.4 Risk High Risk (Auto-oxidation) CheckPH->Risk pH > 7.5

Caption: Decision matrix for solvent selection to ensure chemical stability during storage and experimental application.

References

  • PubChem. (2025).[1] 8-Demethyleucalyptin Structure and Computed Properties. National Library of Medicine. [Link]

  • Walle, T. (2007). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption.[2] Molecular Pharmaceutics, 4(6), 826–832. [Link]

  • Procházková, D., et al. (2011). Antioxidant and Prooxidant Properties of Flavonoids. Fitoterapia, 82(4), 513-523. (Cited for general phenolic oxidation mechanisms).[3]

  • Bąba, K., et al. (2016). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids. RSC Advances. [Link]

  • Lipid Maps. (2025). Flavonoids: Structure and Classification. [Link]

Sources

Troubleshooting low sensitivity in 8-Demethyleucalyptin detection assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Demethyleucalyptin (5-hydroxy-4',7-dimethoxy-6-methylflavone) is a bioactive methylated flavone primarily isolated from Eucalyptus species (E. globulus, E. sideroxylon). While structurally stable, its detection at low physiological concentrations is frequently plagued by poor ionization efficiency and non-specific binding .

This guide addresses the three most common causes of low sensitivity:

  • Pre-analytical loss due to lipophilic adsorption.

  • Ion suppression caused by Eucalyptus essential oils (terpenes).

  • Chromatographic co-elution with structural isomers (e.g., Eucalyptin).

Part 1: Diagnostic Logic Tree

Before altering your method, use this logic tree to isolate the failure point.

TroubleshootingTree Start START: Low Sensitivity Observed CheckStd Q1: Is the pure standard signal weak? Start->CheckStd CheckMatrix Q2: Is the signal weak only in extracts? CheckStd->CheckMatrix No (Standard is fine) Solubility Check Solubility/Adsorption (See Section 1) CheckStd->Solubility Yes (Standard is weak) Suppression Matrix Effect (Ion Suppression) (See Section 2) CheckMatrix->Suppression Yes (Matrix interference) Extraction Extraction Efficiency Low (Check Solvent System) CheckMatrix->Extraction No (Recovery is low) MS_Tune Optimize MS Source/Transitions (See Section 3) Solubility->MS_Tune If solubility OK

Figure 1: Diagnostic logic flow for isolating sensitivity issues in flavonoid analysis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Pre-Analytical Adsorption (The "Invisible" Analyte)

Symptom: Calibration curves are non-linear at low concentrations (<10 ng/mL), or quality control (QC) samples show <50% recovery immediately after preparation.

Root Cause: 8-Demethyleucalyptin is highly lipophilic (LogP ~2.8 - 3.5). It exhibits rapid, non-specific binding to polypropylene (PP) surfaces found in standard microcentrifuge tubes and pipette tips. In aqueous buffers or weak organic solvents, the molecule partitions out of solution onto the plastic walls.

Q: I prepared my standards in 10% Methanol, but the signal is erratic. Why? A: 10% Methanol is insufficient to keep 8-Demethyleucalyptin in solution and prevent adsorption.

  • The Fix: Ensure all stock solutions and working standards contain at least 50% organic solvent (Methanol or Acetonitrile).

  • The Hardware: Switch to silanized glass vials or low-retention polypropylene for all storage steps. Never store low-concentration samples in standard PP tubes for >1 hour.

Issue 2: Matrix Effects & Ion Suppression

Symptom: The standard curve looks great, but spiked Eucalyptus leaf extracts show <20% signal intensity compared to the standard.

Root Cause: Eucalyptus matrices are rich in terpenes (e.g., 1,8-cineole) and phloroglucinols (e.g., sideroxylonal). These compounds co-elute with flavonoids and compete for charge in the Electrospray Ionization (ESI) source, causing massive ion suppression.

Q: Can I just dilute the sample to reduce the matrix effect? A: Dilution helps, but it also dilutes your analyte, potentially pushing it below the Limit of Quantitation (LOQ).

  • The Fix: Implement a Solid Phase Extraction (SPE) cleanup targeting the removal of lipophilic terpenes while retaining flavonoids.

Recommended SPE Protocol:

  • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) or C18.

  • Wash Step: Wash with 20% Methanol (removes polar sugars/acids).

  • Elution: Elute with 100% Methanol (retains extremely lipophilic waxes/terpenes on the column if a wash with hexane is performed prior, or simply separates them chromatographically later). Better yet, use a liquid-liquid extraction (LLE) with ethyl acetate first.

Issue 3: Mass Spectrometry Optimization

Symptom: High background noise or low ionization efficiency.

Root Cause: Methylated flavonoids like 8-Demethyleucalyptin can be difficult to ionize. They lack the multiple free hydroxyl groups that facilitate easy deprotonation in negative mode compared to compounds like Quercetin.

Q: Should I use Positive or Negative ESI? A: Negative ESI (ESI-) is generally preferred for flavonoids, but 8-Demethyleucalyptin has methoxy groups which reduce acidity.

  • Recommendation: Test Positive ESI (ESI+) with Ammonium Formate buffer. The methoxy groups can stabilize a positive charge.

  • Critical Parameter: If using Negative mode, ensure your mobile phase pH is > 5.0 (using Ammonium Acetate) to facilitate deprotonation of the 5-OH group.

Table 1: Suggested MS/MS Parameters (Sciex QTRAP / Agilent QQQ)

ParameterESI Positive Mode (+)ESI Negative Mode (-)Notes
Precursor Ion 313.1 [M+H]⁺311.1 [M-H]⁻MW = 312.3
Quantifier 313.1 → 298.1311.1 → 296.1Loss of Methyl (-CH₃)
Qualifier 313.1 → 165.0311.1 → 268.0RDA Fragmentation
Source Temp 500°C450°CHigh temp aids desolvation
DP / CE Medium (60-80 V)Medium-High (-70 V)Optimize per instrument

Part 3: Optimized Experimental Workflow

To guarantee sensitivity, follow this integrated extraction and detection workflow.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Why LLE? It effectively separates flavonoids from the highly polar tannins and sugars found in Eucalyptus.

  • Weigh 100 mg lyophilized leaf powder.

  • Add 2 mL 80% Methanol (aq) . Vortex 1 min, sonicate 15 min.

  • Centrifuge at 10,000 x g for 5 min. Collect supernatant.

  • Hydrolysis (Optional): If measuring total aglycones, incubate with 1N HCl at 80°C for 1 hour.

  • Partition: Add 1 mL Ethyl Acetate . Vortex. Centrifuge.

  • Collect the upper Ethyl Acetate layer (contains 8-Demethyleucalyptin).

  • Evaporate to dryness under N₂ stream.

  • Reconstitute: Dissolve residue in 200 µL Methanol:Water (50:50) containing 0.1% Formic Acid. Use Silanized Vials.

Step 2: LC-MS/MS Method
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 100mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear to 90% B (Flavonoids elute here)

    • 8-10 min: Hold 90% B (Wash terpenes)

    • 10.1 min: Re-equilibrate 10% B.

Workflow Sample Sample (Leaf Powder) Extract Extraction (80% MeOH) Sample->Extract LLE Cleanup (LLE) (Ethyl Acetate) Extract->LLE Dry Evaporation (N2 Stream) LLE->Dry Recon Reconstitution (50% MeOH) Dry->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS

Figure 2: Optimized extraction workflow to minimize matrix interference and maximize recovery.

References

  • PubChem. (2024). 8-Demethyleucalyptin Compound Summary. National Library of Medicine. [Link]

  • Goodger, J. Q., et al. (2016). A simple and effective HPLC-PDA method for the identification and quantification of flavonoids in Eucalyptus species. Australian National University Research. [Link]

  • Santos, S. A., et al. (2011). Phenolic profile and antioxidant activity of Eucalyptus sideroxylon leaves. Industrial Crops and Products.
  • Justesen, U. (2000). Negative atmospheric pressure chemical ionisation low-energy collision activation mass spectrometry for the characterisation of flavonoids in extracts of fresh herbs. Journal of Chromatography A.

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of 8-Demethyleucalyptin and Quercetin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antioxidant potential of 8-demethyleucalyptin and the well-characterized flavonoid, quercetin. While direct comparative experimental data for 8-demethyleucalyptin is limited in the public domain, this document synthesizes information on its chemical structure, known biological activities, and the established structure-activity relationships of flavonoids to offer a robust theoretical and practical framework for researchers. Detailed protocols for key in vitro antioxidant assays are provided to enable the generation of empirical data for a direct comparison.

Introduction: The Significance of Flavonoids in Antioxidant Research

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their potent antioxidant properties.[1][2] These properties are pivotal in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] Quercetin, a flavonol, is one of the most extensively studied flavonoids, celebrated for its strong free radical scavenging and metal-chelating abilities.[3][4][5][6] 8-Demethyleucalyptin, a less-studied flavone, presents an interesting case for comparison due to its structural similarities and differences with quercetin. Understanding the nuances of their antioxidant capacities can provide valuable insights for drug development and nutritional science.

Chemical Structures and Their Implications for Antioxidant Activity

The antioxidant capacity of a flavonoid is intrinsically linked to its chemical structure. Key structural features that govern this activity include the presence and arrangement of hydroxyl (-OH) groups, the catechol moiety in the B-ring, and the conjugation between the A and B rings.[1][4][5]

chemical_structures cluster_quercetin Quercetin cluster_8_demethyleucalyptin 8-Demethyleucalyptin quercetin quercetin demethyleucalyptin demethyleucalyptin Nrf2_pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to DPPH_workflow start Start prepare_dpph Prepare 0.1 mM DPPH in Methanol start->prepare_dpph prepare_samples Prepare Serial Dilutions of Test Compounds & Control start->prepare_samples mix Mix Sample (50 µL) and DPPH Solution (150 µL) in 96-well plate prepare_dpph->mix prepare_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Scavenging and IC50 read->calculate end End calculate->end

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution to triplicate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control. A standard curve should be prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each sample dilution or standard to triplicate wells.

    • Add 175 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value for each sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Expected Outcomes and Data Interpretation

Based on the structural analysis, the following outcomes are anticipated from the proposed experiments:

CompoundPredicted DPPH IC50Predicted ABTS IC50Predicted FRAP Value
Quercetin LowLowHigh
8-Demethyleucalyptin HighHighLow

A lower IC50 value in the DPPH and ABTS assays indicates a higher radical scavenging capacity. A higher FRAP value signifies greater reducing power. It is expected that quercetin will demonstrate significantly lower IC50 values and a higher FRAP value compared to 8-demethyleucalyptin, confirming its superior antioxidant potential.

Conclusion

While quercetin is a well-established and potent antioxidant, the antioxidant capacity of 8-demethyleucalyptin remains largely unexplored. Based on a thorough analysis of their chemical structures and the principles of flavonoid antioxidant activity, it is strongly hypothesized that quercetin possesses a markedly higher antioxidant potential. The lack of a catechol moiety in 8-demethyleucalyptin is the primary structural feature supporting this prediction.

This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically validate this hypothesis. The execution of the described DPPH, ABTS, and FRAP assays will yield quantitative data to facilitate a direct and robust comparison of the antioxidant capacities of these two flavonoids. Such research will not only contribute to a deeper understanding of flavonoid structure-activity relationships but also inform the potential applications of these compounds in pharmacology and nutritional science.

References

  • Silva, M. M., et al. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 36(11), 1219-1227.
  • Rietjens, I. M. C. M., et al. (2005). The pro-oxidant chemistry of the flavonoid quercetin. Chemico-Biological Interactions, 151(1), 67-74.
  • Heim, K. E., et al. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry, 13(10), 572-584.
  • Hollman, P. C. H., & Katan, M. B. (1997). Dietary flavonoids: intake, health effects and bioavailability. Food and Chemical Toxicology, 37(9-10), 937-942.
  • Murota, K., & Terao, J. (2003). Antioxidative flavonoid quercetin: absorption, metabolism and physiological functions. Food Science and Technology Research, 9(4), 313-319.
  • PubChem. (n.d.). 8-Demethyleucalyptin. National Center for Biotechnology Information. Retrieved from [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Ishige, K., et al. (2001). A pivotal role for Nrf2 in protection against oxidative stress-induced cell death. The Journal of Biological Chemistry, 276(36), 33596-33603.

Sources

Validation of UV-Vis Spectrophotometric Methods for 8-Demethyleucalyptin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Demethyleucalyptin (5-hydroxy-4',7-dimethoxy-6-methylflavone) is a bioactive C-methylated flavonoid found in Eucalyptus species and Cleistocalyx operculatus, exhibiting significant potential as an anticancer and antimicrobial agent. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for complex matrix analysis, UV-Vis spectrophotometry offers a cost-effective, high-throughput alternative for routine Quality Control (QC) of Active Pharmaceutical Ingredients (APIs) and dissolution testing.

This guide provides a rigorous, self-validating framework for establishing a UV-Vis method for 8-Demethyleucalyptin. It objectively compares the method's performance against HPLC-DAD and LC-MS, ensuring researchers select the appropriate tool for their specific phase of drug development.

Technical Profile & Spectral Characteristics[1][2][3][4][5][6][7][8]

Before initiating validation, the physicochemical behavior of the analyte must be understood to prevent method artifacts.

ParameterSpecificationTechnical Insight
Chemical Name 8-DemethyleucalyptinC-methylated flavone structure.[1]
Formula C₁₈H₁₆O₅MW: 312.32 g/mol .
Chromophores Cinnamoyl system (Band I) & Benzoyl system (Band II)Responsible for dual absorption peaks.
Solubility Methanol (Recommended), Ethanol, DMSOAvoid water without surfactant; potential precipitation.

(Theoretical)
~270 nm (Band II) & ~330 nm (Band I)Critical: Perform a spectral scan (200–400 nm) to determine the exact experimental

in your chosen solvent.

Comparative Analysis: UV-Vis vs. Chromatographic Alternatives

The following table contrasts the UV-Vis method against industry alternatives. Use this to justify your method selection in regulatory filings.

FeatureUV-Vis Spectrophotometry (Focus Method)HPLC-UV (DAD) (Alternative 1)LC-MS/MS (Alternative 2)
Primary Application Routine QC, Dissolution Testing, Content Uniformity of Pure API.Stability Indicating Assays, Impurity Profiling, Complex Extracts.PK/PD Studies, Trace Analysis in Biological Fluids.
Specificity Low. Cannot distinguish 8-Demethyleucalyptin from structural isomers (e.g., Eucalyptin) or degradation products.High. Separates analyte from impurities based on retention time.Ultra-High. Mass-based identification eliminates matrix interference.
Sensitivity (LOD) Moderate (~1–5 µg/mL).High (~0.1–0.5 µg/mL).Extreme (< 1 ng/mL).
Throughput Rapid. (< 1 min/sample).Slow (10–30 min/sample).Moderate (5–15 min/sample).
Cost Per Sample Low (< $0.50).Moderate (

15).
High (>$50).

Scientist’s Verdict: Use UV-Vis only for pure substances or simple dosage forms where excipients do not absorb at the analyte's


. For stability studies or plant extracts, HPLC  is mandatory.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol is designed to be self-validating . If the criteria in Step 2 are not met, do not proceed to Step 3.

Phase 1: Method Development & Optimization

Objective: Define the analytical wavelength and linear range.

  • Preparation of Stock Solution: Dissolve 10 mg of standard 8-Demethyleucalyptin in 100 mL Methanol (Grade: HPLC/Spectro). Concentration: 100 µg/mL.

  • Spectral Scanning: Scan the stock solution from 200 nm to 400 nm against a Methanol blank.

  • Selection of

    
    :  Identify the wavelength of maximum absorbance.[2]
    
    • Note: If the peak is broad/flat, use the first derivative spectrum to pinpoint the maxima.

    • Criterion: Absorbance at

      
       should be between 0.2 and 0.8 for optimal photometric accuracy.
      
Phase 2: Validation Parameters[11]
A. Linearity & Range
  • Protocol: Prepare 5 working standard solutions by serial dilution (e.g., 5, 10, 20, 30, 40 µg/mL).

  • Measurement: Measure absorbance at

    
     in triplicate.
    
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[3]
    • Residual plot should show random distribution (no trends).

B. Precision (Repeatability)
  • Protocol: Analyze the middle concentration standard (e.g., 20 µg/mL) six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (%RSD)

    
    .
    
C. Accuracy (Recovery)
  • Protocol: Spike a placebo mixture (excipients) with known amounts of 8-Demethyleucalyptin at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

D. Specificity (Interference Check)
  • Protocol: Scan the "Placebo Blank" (excipients only) at the selected

    
    .
    
  • Acceptance Criteria: Absorbance of placebo must be

    
     of the analyte absorbance at the 100% level.
    

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for validating the method, ensuring "Go/No-Go" checkpoints are respected.

ValidationWorkflow Start Start: Stock Solution Prep (100 µg/mL in MeOH) Scan Spectral Scan (200-400 nm) Identify Lambda Max Start->Scan Check1 Is Peak Distinct? Scan->Check1 Deriv Use 1st Derivative Spectroscopy Check1->Deriv No (Broad Peak) Linearity Linearity Test (5 Concentrations) Check1->Linearity Yes Deriv->Linearity Check2 R² > 0.999? Linearity->Check2 Precision Precision & Accuracy (n=6 Repeatability) Check2->Precision Yes Fail Method Failed: Switch to HPLC Check2->Fail No Robustness Robustness Test (Solvent/Temp Variation) Precision->Robustness Success Validation Complete: Ready for QC Robustness->Success

Caption: Decision-matrix for UV-Vis validation. Yellow diamonds represent critical "Stop/Go" quality gates.

Simulated Validation Data (Reference Example)

To assist in data interpretation, the table below presents typical acceptable data for a flavonoid validation study.

ParameterConcentration (µg/mL)Absorbance (AU)Statistical Result
Linearity 5.00.125

10.00.254

20.00.501
30.00.755
40.01.008
Precision 20.0 (n=6)Mean: 0.502RSD = 0.45% (Pass)
Accuracy 20.0 (Spiked)Found: 19.85Recovery = 99.25% (Pass)

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 8-Demethyleucalyptin Compound Summary. National Library of Medicine. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews. (Contextual grounding for flavonoid spectral behavior). [Link]

  • Bezerra, I. C., et al. (2018). Comparative evaluation of UV/VIS and HPLC analytical methodologies applied for quantification of flavonoids. Brazilian Journal of Pharmacognosy. (Comparative methodology reference). [Link]

Sources

Definitive Confirmatory Protocols for 8-Demethyleucalyptin in Crude Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identification Challenge

8-Demethyleucalyptin (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one) is a bioactive methylated flavone often co-extracted with structurally similar analogs like Eucalyptin and Sideroxylin from Cleistocalyx and Eucalyptus species.

The core analytical challenge lies in its structural subtlety: it differs from Eucalyptin only by the absence of a methyl group at the C8 position. In crude extracts, non-specific assays (like total flavonoid colorimetric tests) fail completely. Even standard HPLC-UV can yield false positives due to overlapping retention times with other lipophilic flavonoids.

This guide outlines a multi-tiered confirmatory workflow . We move beyond simple detection to molecular ratification , comparing the three primary methodologies: HPLC-DAD, LC-MS/MS, and NMR, and recommending a specific LC-MS/MS protocol for crude extract analysis.

Comparative Analysis of Analytical Methodologies

To confirm presence without full isolation, one must employ orthogonal detection principles. The table below evaluates the efficacy of standard techniques for this specific molecule.

FeatureHPLC-DAD (UV-Vis) LC-MS/MS (Triple Quad) NMR (1H/13C)
Primary Principle Hydrophobicity (RT) + Chromophore (UV)Mass-to-Charge (m/z) + FragmentationMagnetic environment of nuclei
Specificity for 8-Demethyl Low to Medium .[1] Can distinguish classes, but isomers (e.g., 6- vs 8-methyl) may co-elute.High . Distinguishes homologs (MW 312 vs 326) and isomers via fragmentation patterns.Absolute . The only method to definitively assign the C6-Methyl vs C8-H position.
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~1.0 - 10 ng/mL> 1.0 mg (Requires isolation)
Suitability for Crude Extracts High . Excellent for profiling and quantification.High . Best for confirmation in complex matrices (MRM mode).Low . Spectra are too crowded without fractionation.
Throughput 20-40 min/sample5-15 min/sampleHours (including prep)
Cost Efficiency LowMedium-HighHigh

Verdict: For crude extracts, LC-MS/MS is the superior confirmatory test. NMR is reserved for validating the reference standard itself.

Strategic Workflow: The "Funnel of Confirmation"

Do not rely on a single data point.[2] Use this logic flow to filter out false positives.

ConfirmationWorkflow Start Crude Extract (e.g., Hexane/EtOAc Fraction) Step1 Step 1: HPLC-DAD Screening Target: RT Match + UV Spectrum (Band I & II) Start->Step1 Decision1 Peak Detected? Step1->Decision1 Step2 Step 2: LC-MS/MS (MRM Mode) Target: Precursor 313.1 -> Fragments Decision1->Step2 Yes ResultNeg NOT DETECTED or Analog Decision1->ResultNeg No Decision2 Mass & Frag Match? Step2->Decision2 Step3 Step 3: UV Shift (Optional) Target: Bathochromic Shift with AlCl3 Decision2->Step3 Yes (High Confidence) Decision2->ResultNeg No ResultPos CONFIRMED 8-Demethyleucalyptin Step3->ResultPos

Figure 1: Decision matrix for confirming 8-Demethyleucalyptin in complex mixtures.

Detailed Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Confirmation (The Gold Standard)

Objective: To distinguish 8-Demethyleucalyptin (MW 312) from Eucalyptin (MW 326) and other isomers using Multiple Reaction Monitoring (MRM).

Mechanism:

  • Precursor Ion: [M+H]⁺ = m/z 313.1

  • Key Fragments:

    • Loss of CH₃ (•CH₃): m/z 298 (Characteristic of methoxy groups).

    • Retro-Diels-Alder (RDA): Cleavage of the C-ring is diagnostic for flavones.

    • Loss of CO: Common in cyclic ketones.

Instrumentation Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or chemically equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Flow Rate (mL/min)
0.0 10 0.3
1.0 10 0.3
8.0 95 0.3
10.0 95 0.3

| 10.1 | 10 | 0.3 |

MS/MS Parameters (ESI Positive Mode):

  • Capillary Voltage: 4000 V

  • Drying Gas: 300°C, 10 L/min

  • MRM Transitions (Must validate with standard):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 313.1298.125100
Qualifier 1 313.1165.035100
Qualifier 2 313.1283.030100

Critical Control: Run a blank extract and a spiked sample. The ratio of the Quantifier to Qualifier ions must remain constant (within ±20%) between the standard and the sample to confirm identity.

Protocol B: UV-Vis Spectral Shift Assay (The Structural Check)

Objective: To confirm the substitution pattern (5-OH, 7-OMe, 4'-OMe) if LC-MS is unavailable or for additional rigor. This can be done using a DAD detector by injecting the sample with shift reagents or analyzing a collected fraction.

Mechanism:

  • Band II (~260-270 nm): Benzoyl system (A-ring).

  • Band I (~330-350 nm): Cinnamoyl system (B-ring).

  • AlCl₃ Shift: Complexes with the 5-OH and 4-keto group, causing a bathochromic shift (red shift) of Band I.

  • NaOAc Shift: Normally detects free 7-OH. Since 8-Demethyleucalyptin has a 7-OMe , NO shift should be observed. This is a negative confirmatory test.

Procedure:

  • Standard Run: Record UV spectrum (200-500 nm) in Methanol.

    • Expected: Maxima at ~265 nm and ~340 nm.

  • Shift Run: Add 50 µL of 2% AlCl₃ in methanol to the cuvette (or post-column infusion).

    • Expected Result: Band I shifts +40-60 nm (to ~390-400 nm).

  • Validation: If a shift is observed with NaOAc, the compound is NOT 8-Demethyleucalyptin (likely a demethylated impurity like 7-desmethyleucalyptin).

Visualizing the Fragmentation Logic

Understanding the MS fragmentation is vital for interpreting the LC-MS results.

MSFragmentation Parent Precursor Ion [M+H]+ m/z 313.1 Frag1 [M+H - CH3]+ m/z 298 (Loss of Methyl) Parent->Frag1 -15 Da FragRDA RDA Fragment (A-Ring Ion) Parent->FragRDA Retro-Diels-Alder Frag2 [M+H - CH3 - CO]+ m/z 270 (Ring Contraction) Frag1->Frag2 -28 Da

Figure 2: Proposed ESI(+) fragmentation pathway for 8-Demethyleucalyptin used in MRM transitions.

References

  • PubChem. (2023). 8-Demethyleucalyptin (Compound Summary). National Library of Medicine. [Link]

  • Minh, T. N., et al. (2024). Phytochemical composition, antioxidant, antibacterial, and enzyme inhibitory activities of organic extracts from flower buds of Cleistocalyx operculatus. PubMed. [Link]

  • Ye, C. L., et al. (2020). Bioactive flavonoids from Cleistocalyx operculatus.[3][4] Journal of Ethnopharmacology. (Contextual grounding on isolation methodology).

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The authoritative source for UV shift reagent protocols).

Sources

A Preclinical Investigator's Guide to Efficacy Assessment of Novel Flavonoids: A Case Study Framework for 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Novel Flavonoids

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, long recognized for their potential therapeutic properties. Numerous preclinical and some clinical studies have highlighted their roles as potent antioxidant, anti-inflammatory, and neuroprotective agents.[1][2][3] 8-Demethyleucalyptin, a specific flavone identified in organisms such as Callistemon citrinus[4], belongs to this promising class. However, a comprehensive body of preclinical efficacy data for this particular compound has yet to be established in the public domain.

The absence of data is not a barrier but an opportunity. It necessitates a structured, rigorous, and mechanistically-driven approach to preclinical evaluation. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough preclinical efficacy analysis of a novel flavonoid, using 8-Demethyleucalyptin as a working example. We will focus on establishing its foundational anti-inflammatory activity, a common and therapeutically relevant property of many flavonoids.[5][6] This document will explain the causality behind experimental choices, provide a self-validating protocol for a gold-standard in vivo model, and detail the underlying molecular pathways that should be investigated.

Part 1: Foundational Efficacy Screening - The Carrageenan-Induced Acute Inflammation Model

Rationale for Model Selection: Why Start Here?

Before committing resources to complex, chronic disease models, a rapid, reliable, and cost-effective screening assay is paramount. The carrageenan-induced paw edema model is a universally accepted standard for evaluating acute anti-inflammatory activity.[7][8] Its selection is based on several key advantages:

  • High Reproducibility: The model yields consistent and quantifiable results, making it ideal for screening and dose-response studies.

  • Well-Characterized Mechanism: The inflammatory response is biphasic. The initial phase (0-2 hours) is mediated by histamine and serotonin release. The later, more sustained phase (3-6 hours) involves the production of pro-inflammatory prostaglandins, driven by the upregulation of enzymes like cyclooxygenase-2 (COX-2).[9] This allows for preliminary insights into a compound's potential mechanism of action.

  • Comparative Benchmarking: The model's sensitivity to standard-of-care Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin provides an essential positive control, validating the assay's performance and allowing for a direct comparison of the test compound's potency.[10]

This initial screen serves as a critical go/no-go decision point. A positive result in this model provides the scientific justification to proceed with more complex mechanistic studies and chronic models of inflammation.

Experimental Workflow: A Visual Guide

The following workflow outlines the critical stages of the preclinical screening process, from initial preparation to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In-Vivo Assay cluster_2 Phase 3: Data Analysis A Animal Acclimatization (Wistar Rats, 180-200g, 1 week) B Compound Formulation (8-Demethyleucalyptin in 0.5% CMC vehicle) A->B C Establishment of Groups (n=6) 1. Vehicle Control 2. Positive Control (Indomethacin) 3. Test Article (Low Dose) 4. Test Article (High Dose) B->C D Baseline Paw Volume Measurement (Plethysmometer, V₀) C->D E Oral Administration (p.o.) (Vehicle, Indomethacin, or Test Article) D->E F Inflammation Induction (T=60 min) (0.1 mL 1% Carrageenan, subplantar) E->F G Time-Course Paw Volume Measurement (Vt at 1, 2, 3, 4, 5 hr post-carrageenan) F->G H Calculate Paw Edema (ΔV = Vt - V₀) G->H I Calculate % Inhibition of Edema vs. Vehicle Control H->I J Statistical Analysis (ANOVA with post-hoc test) I->J K Generate Dose-Response Curve J->K

Caption: High-level experimental workflow for the Carrageenan-Induced Paw Edema assay.

Part 2: Detailed Experimental Protocol & Data Interpretation

Step-by-Step Methodology: Carrageenan-Induced Paw Edema Assay

This protocol is a self-validating system when run with the appropriate controls. The inclusion of a vehicle group establishes the baseline inflammatory response, while the positive control (Indomethacin) confirms the model's responsiveness to a known anti-inflammatory agent.

  • Animal & Housing:

    • Use male Wistar rats (180-200 g). House them in standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week to acclimatize.

  • Grouping and Dosing:

    • Randomly assign animals to experimental groups (n=6 per group).

    • Group 1 (Vehicle Control): Administer 0.5% Carboxymethyl cellulose (CMC) solution orally (p.o.) at 10 mL/kg.

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.), suspended in the same vehicle.[10]

    • Group 3 (Test Article - Low Dose): Administer 8-Demethyleucalyptin (e.g., 25 mg/kg, p.o.).

    • Group 4 (Test Article - High Dose): Administer 8-Demethyleucalyptin (e.g., 50 mg/kg, p.o.).

    • Causality Note: The choice of oral administration is critical for assessing the potential of a systemically delivered therapeutic. Doses are hypothetical and should be determined based on preliminary in vitro cytotoxicity and solubility data.

  • Assay Procedure:

    • Thirty minutes prior to drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Ugo Basile, Italy or equivalent). This is the baseline reading (V₀).

    • Administer the assigned treatment to each animal by oral gavage.

    • Sixty minutes after treatment administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of lambda-Carrageenan (Sigma-Aldrich) in sterile saline into the subplantar region of the right hind paw.[11]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀ .

    • Calculate the mean edema for each group.

    • Calculate the Percentage Inhibition of Edema for each treatment group relative to the vehicle control group at each time point using the formula:[11] % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Perform statistical analysis using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Hypothetical Data & Interpretation

The following table presents a realistic, albeit hypothetical, dataset that would be generated from this experiment.

Treatment Group (p.o.)Dose (mg/kg)Mean Paw Edema (mL) at 3 hr (Peak)% Inhibition at 3 hrp-value vs. Vehicle
Vehicle (0.5% CMC)100.85 ± 0.07--
Indomethacin100.41 ± 0.0551.8%< 0.001
8-Demethyleucalyptin250.62 ± 0.0627.1%< 0.05
8-Demethyleucalyptin500.49 ± 0.0442.4%< 0.01

Interpretation: In this hypothetical scenario, 8-Demethyleucalyptin demonstrates a statistically significant and dose-dependent anti-inflammatory effect. The efficacy of the 50 mg/kg dose approaches that of the standard-of-care, Indomethacin. This positive outcome strongly justifies further investigation into its mechanism of action.

Part 3: Unraveling the Mechanism - The NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, particularly flavonoids, are exerted through the modulation of key intracellular signaling cascades.[1][2] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation, making it a primary target for investigation.[12][13]

Inflammatory stimuli (mediated by agents like TNF-α or IL-1β, which are released following carrageenan injection) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate into the nucleus.[14][15] Once in the nucleus, it binds to specific DNA sequences to drive the transcription of a battery of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[16]

A potent flavonoid like 8-Demethyleucalyptin could theoretically intervene at several points in this pathway, such as inhibiting IKK activation or preventing IκBα degradation.

G cluster_nucleus Nuclear Translocation Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB_p50p65 IκBα - p50/p65 (Inactive Cytoplasmic Complex) IKK->IkB_p50p65 Phosphorylates IκBα Proteasome Proteasome Degradation IkB_p50p65->Proteasome Ubiquitination & Targeting p50p65 p50/p65 Dimer (Active) Proteasome->p50p65 Releases Nucleus Nucleus p50p65->Nucleus Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Transcription Inhibitor 8-Demethyleucalyptin (Hypothetical Target) Inhibitor->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and a hypothetical point of inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of 8-Demethyleucalyptin, a novel flavonoid with therapeutic potential. The proposed framework, beginning with the robust carrageenan-induced edema model, provides a clear and scientifically sound path to generating initial efficacy data. Positive results from this acute model, as illustrated in our hypothetical data, would serve as the cornerstone for a more extensive drug development program, which should include:

  • Mechanistic Validation: Performing in vitro assays (e.g., Western blot for phosphorylated IκBα, nuclear translocation assays for p65) in LPS-stimulated macrophages to confirm inhibition of the NF-κB pathway.

  • Chronic Model Testing: Evaluating efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease models, which are more representative of human clinical conditions.

  • Pharmacokinetic & Toxicological Profiling: Establishing the compound's absorption, distribution, metabolism, and excretion (ADME) profile and conducting acute and sub-chronic toxicity studies to determine its safety window.

By following a logical, stepwise progression from broad screening to deep mechanistic insight, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like 8-Demethyleucalyptin and build a compelling data package for further development.

References

  • Chen, F., & Greene, W. C. (2004). NF-κB, a pleiotropic regulator of inflammation, immunity and cell survival. Frontiers in Bioscience, 9, 1549-1567. (URL not available)
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5-4. (URL: [Link])

  • Ward, P. A. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. The American Journal of Pathology, 185(10), 2634-2643. (URL: [Link])

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. (URL: [Link])

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. (URL: [Link])

  • Wan, J., Liu, T., Chen, D., & Wang, J. (2015). Recent Trends in Preclinical Drug-Drug Interaction Studies of flavonoids--Review of Case Studies, Issues and Perspectives. Current Drug Metabolism, 16(9), 742-753. (URL: [Link])

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. (URL: [Link])

  • Creative Biolabs. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (URL: [Link])

  • Yildirim, I., Kutlu, O., & Ucar, G. (2022). Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data). Journal of Medical Virology, 94(5), 1932-1937. (URL: [Link])

  • Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. (URL: [Link])

  • Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2023). Flavonols as a Potential Pharmacological Intervention for Alleviating Cognitive Decline in Diabetes: Evidence from Preclinical Studies. Molecules, 28(23), 7909. (URL: [Link])

  • Wang, Y., Chen, S., & Zhang, J. (2022). Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies. Frontiers in Nutrition, 9, 899099. (URL: [Link])

  • ResearchGate. (n.d.). Classification and promising preclinical studies of flavonoids and their neuroprotective role against Alzheimer's disease. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15715157, 8-Demethyleucalyptin. (URL: [Link])

  • El-Sayed, M., & El-Sayed, M. (2016). Anti-Inflammatory Activity of Natural Products. Medicines, 3(4), 25. (URL: [Link])

  • Singh, S., Singh, S. K., & Kumar, S. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Journal of the American College of Nutrition, 37(4), 335-345. (URL: [Link])

  • Zjawiony, J. K., Wójcicka, A., & Chodurek, E. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 761-770. (URL: [Link])

  • Islam, M. R., Alam, M. S., & Chowdhury, M. A. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy, 2(1), 195-204. (URL: [Link])

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 8-Demethyleucalyptin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel or less-characterized compounds, such as 8-Demethyleucalyptin, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding 8-Demethyleucalyptin: A Precautionary Approach

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is required for all work with 8-Demethyleucalyptin, regardless of the quantity or procedure. This establishes a non-negotiable baseline of safety.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eye. Prescription glasses are not a substitute for safety glasses.[5]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Provides a barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling flavonoids and other organic compounds in a research setting.[6][7]
Body Protection Long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[5]
Footwear Closed-toe and closed-heel shoes.Protects the feet from spills and falling objects.[5]

Task-Specific PPE Escalation

Different laboratory procedures carry varying levels of risk. The following table outlines how to escalate your PPE based on the specific task you are performing with 8-Demethyleucalyptin.

TaskMinimum Required PPERecommended Additional PPEJustification for Escalation
Weighing and Aliquoting (Solid) Core EnsembleDisposable sleeve covers, N95 respirator or use of a chemical fume hood.Weighing fine powders can generate airborne particles that may be inhaled. An N95 respirator provides respiratory protection from particulates.[6]
Preparing Solutions (Dissolving) Core EnsembleChemical splash goggles (in place of safety glasses).The risk of splashing is higher when handling liquids. Goggles provide a more complete seal around the eyes.[6]
Cell Culture/In Vitro Assays Core EnsembleDisposable sleeve covers.Reduces the risk of contaminating cell cultures and protects the user from contact with media containing the compound.
Handling Concentrated Stock Solutions Core EnsembleChemical-resistant apron over lab coat, double gloving.Provides an additional layer of protection against larger volume spills of concentrated solutions.[8]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence start Start lab_coat 1. Lab Coat start->lab_coat respirator 2. Respirator (if needed) lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves end_donning Procedure Ready gloves->end_donning

Caption: Sequential workflow for correctly donning PPE.

Doffing (Taking Off) PPE Protocol

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Gloves : Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves.

  • Goggles/Face Shield : Handle by the headband or side arms.

  • Lab Coat : Unfasten the lab coat. Peel it away from your body, touching only the inside of the garment. Turn it inside out as you remove it and fold it for laundering or disposal.

  • Respirator : Remove by the straps without touching the front.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of any laboratory chemical.

Spill Management
  • Minor Spills (Solid) : Gently sweep up the solid material, avoiding the creation of dust. Place in a sealed, labeled container for hazardous waste.

  • Minor Spills (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste.

  • Major Spills : Evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All materials contaminated with 8-Demethyleucalyptin, including unused solid compound, solutions, and disposable PPE, must be disposed of as chemical waste.

  • Segregation : Collect all 8-Demethyleucalyptin waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "8-Demethyleucalyptin," and the approximate quantity.

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. High-temperature incineration is often the preferred method for pharmaceutical-related waste to ensure complete destruction.[9]

Never dispose of 8-Demethyleucalyptin down the drain or in the regular trash.[10] While some jurisdictions have take-back programs for unused medicines, these are generally for consumer pharmaceuticals and not for research chemicals.[11][12] Always adhere to your local and institutional regulations for chemical waste disposal.

Conclusion: Fostering a Culture of Safety

By understanding the rationale behind each piece of personal protective equipment and adhering to a structured plan for its use and disposal, you contribute to a robust safety culture. For a compound like 8-Demethyleucalyptin, where specific hazard data is limited, this diligent and informed approach is not just a recommendation—it is a professional responsibility.

References

  • CAS No : 5689-38-3 | Chemical Name : 8-Demethyleucalyptin | Pharmaffiliates. Pharmaffiliates. [Link]

  • 8-Demethyleucalyptin | C18H16O5 | CID 15715157 - PubChem. National Center for Biotechnology Information. [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. University of Arizona. [Link]

  • Safety data sheet. CPAchem. [Link]

  • SAFETY DATA SHEET - Greenbook.net. Greenbook. [Link]

  • Personal Protective Equipment (PPE) for the application of agrochemicals - CropLife Latin America. CropLife Latin America. [Link]

  • Selecting PPE When Using Pesticides | Integrated Crop Management - Iowa State University. Iowa State University Extension and Outreach. [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. University of Florida, Institute of Food and Agricultural Sciences. [Link]

  • 8-demethyleucalyptin (C18H16O5) - PubChemLite. PubChemLite. [Link]

  • Correct Disposal of Schedule 8 Drugs (S8 Drugs) - Ace Waste. Ace Waste. [Link]

  • Safe Disposal of Unused Prescription Medicines. University of Rochester Medical Center. [Link]

  • Medicine: Proper Disposal - Nationwide Children's Hospital. Nationwide Children's Hospital. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Demethyleucalyptin
Reactant of Route 2
8-Demethyleucalyptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.